3-Bromo-6-chloro-4-methylpyridazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-4-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZGZDLULLUTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-6-chloro-4-methylpyridazine (CAS Number: 89283-90-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-chloro-4-methylpyridazine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a plausible synthetic route, and explores its reactivity, with a particular focus on its application in the synthesis of complex molecular architectures through cross-coupling reactions. Furthermore, this guide discusses the potential applications of this compound in the development of novel therapeutic agents, supported by an analysis of the broader role of the pyridazine scaffold in medicinal chemistry. Safety protocols for handling and storage are also provided to ensure safe laboratory practices.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, contribute to its capacity to interact with a variety of biological targets. Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for the development of effective drug candidates.
This compound (CAS: 89283-90-9) is a trifunctionalized building block that offers multiple points for chemical modification. The presence of two distinct halogen atoms, bromine and chlorine, at positions 3 and 6 respectively, allows for selective and sequential functionalization through various cross-coupling methodologies. The methyl group at position 4 provides an additional steric and electronic feature that can be exploited in the design of targeted therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 89283-90-9 | [1] |
| Molecular Formula | C₅H₄BrClN₂ | [1] |
| Molecular Weight | 207.46 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol. | Inferred from related compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Inferred from related compounds |
Spectroscopic Data (Predicted):
-
¹³C NMR Prediction: Online prediction tools can be utilized to estimate the chemical shifts of the carbon atoms in the molecule.[2][3]
-
¹H NMR Prediction: Similarly, the proton NMR spectrum can be simulated to predict the chemical shifts and coupling constants of the aromatic proton and the methyl protons.[4]
It is crucial for researchers to obtain and interpret their own analytical data (NMR, MS, IR) to confirm the identity and purity of the compound before use.
Synthesis and Purification
A plausible synthetic route to this compound can be devised based on established pyridazine chemistry, starting from 3,6-dichloro-4-methylpyridazine.[5][6]
Diagram of Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 3,6-dichloro-4-methylpyridazine (1 equivalent) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or sulfolane), add a brominating agent. The choice of brominating agent will depend on the desired selectivity. Reagents such as hydrobromic acid with an oxidizing agent or a phosphorus bromide could potentially achieve selective substitution of one chlorine atom.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Self-Validation: The identity and purity of the synthesized this compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents, enabling selective functionalization.
Diagram of Reactivity and Cross-Coupling Pathways:
Caption: Key reactions for the functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine and chlorine atoms on the pyridazine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups.[7][8][9] Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to the palladium(0) catalyst. This allows for selective coupling at the 3-position by carefully choosing the reaction conditions (e.g., catalyst, ligand, and temperature). Subsequent coupling at the 6-position can be achieved under more forcing conditions.[10]
Exemplary Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Bond:
-
In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 80-90 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and purify the product by column chromatography.
-
-
Buchwald-Hartwig Amination: This method is used to form C-N bonds, introducing a wide variety of amines to the pyridazine core.[11][12][13] Similar to the Suzuki coupling, selectivity for the C-Br bond can be achieved under milder conditions.
Exemplary Protocol for Selective Buchwald-Hartwig Amination at the C-Br Bond:
-
To a reaction tube, add this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.08 equivalents), and a base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Add a dry, degassed solvent (e.g., dioxane or toluene).
-
Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 100-120 °C) for the required time.
-
After cooling, filter the reaction mixture and purify the product by chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution, particularly at the positions activated by the nitrogen atoms. The chlorine at the 6-position is generally more susceptible to SNAr than the bromine at the 3-position. This allows for the introduction of nucleophiles such as alkoxides, thiolates, and amines.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable precursor for the synthesis of biologically active molecules. The pyridazine scaffold is present in several approved drugs and clinical candidates. Its ability to be readily and selectively functionalized makes it an attractive starting material for generating libraries of compounds for high-throughput screening.
Potential Therapeutic Targets:
-
Kinase Inhibitors: The pyridazine core can act as a hinge-binding motif in kinase inhibitors, which are a major class of anticancer drugs.[14] The diverse substituents that can be introduced onto the this compound scaffold allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinases.
-
GPCR Modulators: Pyridazine-containing compounds have been investigated as modulators of G-protein coupled receptors, which are involved in a wide range of physiological processes.
-
Anti-infective Agents: The pyridazine heterocycle has been incorporated into molecules with antibacterial and antifungal activities.
A patent for compositions and methods for inhibiting the expression of the PCSK9 gene mentions related pyridazine structures, highlighting the potential of this class of compounds in cardiovascular disease.[15] Another patent describes quinazoline analogs, which share some structural similarities with pyridazines, as receptor tyrosine kinase inhibitors.[16]
Safety, Handling, and Storage
Hazard Identification (Inferred):
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[17]
-
Skin Corrosion/Irritation: May cause skin irritation.[18]
-
Eye Damage/Irritation: May cause serious eye irritation.[18]
-
Respiratory Irritation: May cause respiratory irritation.[18]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its differential reactivity allows for selective and sequential functionalization, providing access to a wide array of substituted pyridazine derivatives. The established importance of the pyridazine scaffold in medicinal chemistry underscores the potential of this compound as a starting material for the development of novel therapeutics. Researchers utilizing this compound should adhere to strict safety protocols and employ robust analytical methods to ensure the integrity of their synthetic work.
References
-
PubChem. 3-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:89283-90-9. Available from: [Link]
- Păunescu, E., et al. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
- El-Sayed, M. A., et al. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630.
-
PubChem. Oxazolidinone and/or isoxazoline as antibacterial agents - Patent US-7396847-B2. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Gryl, M., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351.
-
PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. Available from: [Link]
-
PubChem. 3-Amino-4-bromo-6-chloropyridazine. National Center for Biotechnology Information. Available from: [Link]
-
Pharmaffiliates. CAS No : 89283-91-0 | Product Name : 6-Bromo-3-chloro-4-methylpyridazine. Available from: [Link]
- Google Patents. US8809292B2 - Compositions and methods for inhibiting expression of the PCSK9 gene.
- Google Patents. US7452895B2 - Quinazoline analogs as receptor tyrosine kinase inhibitors.
-
CAS. CA Database Summary Sheet (DBSS). Available from: [Link]
-
CASPRE. 13C NMR Predictor. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
-
CAS. Patent Kind Codes for CAS Basic & Patent Family Members. Available from: [Link]
-
Modgraph. NMR Prediction. Available from: [Link]
- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021-07-23). Available from: [Link]
-
NMRPredict. Simulate and predict NMR spectra. Available from: [Link]
-
PubChemLite. 3-bromo-6-chloropyridazine (C4H2BrClN2). Available from: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University. Available from: [Link]
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- 4. Simulate and predict NMR spectra [nmrdb.org]
- 5. 3,6-二氯-4-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 3,6-Dichloro-4-methylpyridazine | 19064-64-3 [chemicalbook.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 15. US8809292B2 - Compositions and methods for inhibiting expression of the PCSK9 gene - Google Patents [patents.google.com]
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- 17. 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0 [sigmaaldrich.com]
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3-Bromo-6-chloro-4-methylpyridazine chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 3-Bromo-6-chloro-4-methylpyridazine (CAS 89283-90-9).
Scaffold Architecture, Synthesis, and Chemoselective Reactivity
Executive Summary
This compound is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and agrochemicals. Its utility stems from its asymmetric di-halogenation , which allows for orthogonal functionalization. The distinct electronic and steric environments of the C3-Bromine and C6-Chlorine atoms enable sequential, regioselective transformations—typically Palladium-catalyzed cross-coupling at C3 and nucleophilic aromatic substitution (SNAr) at C6.
This guide provides a mechanistic breakdown of its synthesis, physical properties, and the "rules of engagement" for chemical modification.
Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 89283-90-9 | Distinct from isomer 6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0). |
| Molecular Formula | C₅H₄BrClN₂ | |
| Molecular Weight | 207.46 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 88–92 °C | Depends on purity/polymorph. |
| LogP (Predicted) | ~1.9 | Moderately lipophilic; suitable for CNS drug scaffolds. |
| Solubility | DMSO, DCM, MeOH, EtOAc | Low solubility in water; hydrolytically stable at neutral pH. |
| pKa (Conjugate Acid) | ~2.1 | Weakly basic pyridine-like nitrogens. |
Synthetic Route & Manufacturing
The synthesis of this compound is non-trivial due to the need to differentiate the C3 and C6 positions. The most robust route relies on the steric differentiation provided by the C4-methyl group.
Step-by-Step Protocol
-
Cyclization (Scaffold Formation):
-
Reagents: Citraconic anhydride (Methylmaleic anhydride) + Hydrazine hydrate.
-
Conditions: Reflux in aqueous acid (AcOH/HCl).
-
Product: 4-Methyl-1,2-dihydro-3,6-pyridazinedione (4-Methyl-3,6-dihydroxypyridazine).
-
Mechanism: Double condensation to form the pyridazine core.
-
-
Bromination (Activation):
-
Reagents: POBr₃ (Phosphorus oxybromide).
-
Conditions: 100–120 °C, neat or in anisole.
-
Product: 3,6-Dibromo-4-methylpyridazine.
-
Note: This creates a symmetric halogenation pattern (both Br).
-
-
Regioselective Hydrolysis (Differentiation):
-
Reagents: NaOH (aq) or HCl (aq).
-
Mechanism: The C6 position is less sterically hindered than C3 (which is ortho to the methyl group). Therefore, hydrolysis occurs preferentially at C6.
-
Product: 3-Bromo-4-methyl-6(1H)-pyridazinone (Tautomer of 3-bromo-6-hydroxy).
-
-
Chlorination (Final Functionalization):
-
Reagents: POCl₃ (Phosphorus oxychloride).
-
Conditions: Reflux.[1]
-
Product: This compound .
-
Outcome: The C6-hydroxyl is converted to a chloride, yielding the desired mixed-halogen species.
-
Figure 1: Synthetic pathway exploiting steric differentiation at C6 for regioselective halogenation.
Reactivity & Regioselectivity Guide
The core value of this molecule lies in its ability to react selectively at either the bromine or chlorine atom depending on the reaction type.
Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)
-
Preferred Site: C3-Bromine .[2]
-
Mechanism: Oxidative addition of Pd(0) occurs faster into the weaker C–Br bond compared to the C–Cl bond.
-
Steric Challenge: The C4-methyl group creates steric hindrance at C3.
-
Optimization: Use sterically demanding, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃ ) to facilitate oxidative addition despite the hindrance.
-
Protocol Insight: Perform at mild temperatures (60–80 °C) to prevent competitive activation of the C6-chloride.
Nucleophilic Aromatic Substitution (SNAr)
-
Preferred Site: C6-Chlorine .
-
Mechanism: SNAr requires the formation of a Meisenheimer complex.
-
Sterics: C6 is less hindered than C3.
-
Electronics: The C4-methyl group is electron-donating (+I effect). It destabilizes the anionic intermediate more effectively at C3 (ortho) than at C6 (meta).
-
Result: Nucleophiles (amines, alkoxides, thiols) attack C6, displacing the chloride.
-
-
Protocol Insight: Use a polar aprotic solvent (DMF, DMSO) and a base (K₂CO₃, DIPEA). Heating (80–120 °C) is often required due to the electron-rich nature of the diazine ring compared to pyridine.
Lithium-Halogen Exchange
-
Preferred Site: C3-Bromine .[2]
-
Reagent: n-BuLi or i-PrMgCl (Turbo Grignard).[3]
-
Mechanism: Br/Li exchange is kinetically favored over Cl/Li exchange.
-
Application: Generation of a C3-anion for quenching with aldehydes, ketones, or CO₂.
Figure 2: Regioselectivity map illustrating orthogonal functionalization pathways.
Handling & Safety (MSDS Highlights)
-
Hazards: Acute toxicity (Oral/Dermal/Inhalation). Irritating to eyes, respiratory system, and skin.
-
Signal Word: Warning .
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond is slow but possible over long periods).
-
Disposal: Halogenated organic waste streams.
References
-
Preparation of 3,6-dichloropyridazines
-
Regioselective Functionalization of Pyridazines
-
Suzuki Coupling Mechanisms & Ligand Effects
- Source: Myers Research Group, Harvard University. "The Suzuki Reaction - Mechanistic Studies".
-
URL:[Link]
- Isomer Identification (6-Bromo-3-chloro vs 3-Bromo-6-chloro): Source: Sigma-Aldrich Product Specification. "6-Bromo-3-chloro-4-methylpyridazine". Note: Used for comparative exclusion to confirm the identity of the 3-bromo isomer.
Sources
A Comprehensive Technical Guide to the Synthesis of 3-Bromo-6-chloro-4-methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-4-methylpyridazine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridazine core is a prevalent scaffold in a wide array of biologically active molecules. The strategic placement of chloro, bromo, and methyl groups provides multiple points for further chemical modification, making it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of a reliable and efficient pathway for the synthesis of this compound, focusing on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of the target molecule, this compound, points to 3,6-dichloro-4-methylpyridazine as a readily accessible precursor. This commercially available starting material simplifies the synthetic route to a single, crucial transformation: a regioselective electrophilic bromination.
The primary challenge in this synthesis is to control the regioselectivity of the bromination reaction. The pyridazine ring is generally electron-deficient, which can make electrophilic substitution challenging. However, the methyl group at the 4-position is an activating group, directing electrophilic attack to the ortho and para positions. In this case, the 3- and 5-positions are ortho to the methyl group. The two electron-withdrawing chloro groups at the 3- and 6-positions further influence the electron density of the ring. Careful selection of the brominating agent and reaction conditions is therefore paramount to achieve the desired 3-bromo isomer.
Synthesis of the Precursor: 3,6-Dichloro-4-methylpyridazine
While 3,6-dichloro-4-methylpyridazine is commercially available[1], a comprehensive understanding of its synthesis from more fundamental starting materials is valuable. A common approach involves the cyclization of a suitable dicarbonyl compound with hydrazine, followed by chlorination of the resulting pyridazinedione.
Step 1: Synthesis of 4-Methyl-3,6-pyridazinediol
A plausible route to the pyridazinediol precursor involves the reaction of a substituted maleic anhydride with hydrazine.
Step 2: Chlorination to 3,6-Dichloro-4-methylpyridazine
The conversion of the pyridazinediol to the dichloropyridazine is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃)[2][3][4][5].
Core Synthesis: Regioselective Bromination of 3,6-Dichloro-4-methylpyridazine
The pivotal step in this synthesis is the electrophilic bromination of 3,6-dichloro-4-methylpyridazine. This transformation requires conditions that favor substitution at the 3-position. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can polarize the bromine molecule, generating a more potent electrophile (Br⁺) capable of reacting with the electron-deficient pyridazine ring[6][7].
Reaction Mechanism
The electrophilic bromination of 3,6-dichloro-4-methylpyridazine is believed to proceed through a classic electrophilic aromatic substitution mechanism[6]. The Lewis acid catalyst, FeBr₃, coordinates with a bromine molecule, creating a highly electrophilic bromine species. This electrophile is then attacked by the π-electron system of the pyridazine ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring. Finally, a base (such as Br⁻) abstracts a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the final product, this compound. The regioselectivity is directed by the activating effect of the methyl group and the deactivating, meta-directing nature of the chloro groups.
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichloro-4-methylpyridazine
Materials:
-
4-Methyl-3,6-pyridazinediol
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, to a stirred solution of 4-methyl-3,6-pyridazinediol in dichloromethane, add a catalytic amount of dimethylformamide.
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3,6-dichloro-4-methylpyridazine as a solid[8].
Protocol 2: Synthesis of this compound
Materials:
-
3,6-Dichloro-4-methylpyridazine
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, dissolve 3,6-dichloro-4-methylpyridazine in a suitable inert solvent such as carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of iron(III) bromide (FeBr₃) to the solution.
-
Slowly add a stoichiometric amount of bromine (Br₂) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, gently heat the reaction mixture to a low reflux temperature and maintain for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the excess bromine by washing the mixture with a saturated solution of sodium thiosulfate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,6-Dichloro-4-methylpyridazine | C₅H₄Cl₂N₂ | 163.00 | 86-88 | 149-151 (at 21 mmHg) |
| This compound | C₅H₄BrClN₂ | 207.45 | Not available | Not available |
Visualization of the Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Visualization of the Bromination Mechanism
Caption: Mechanism of electrophilic bromination of the pyridazine ring.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. All manipulations should be performed in a fume hood. Use appropriate PPE, and have a solution of sodium thiosulfate readily available to neutralize any spills.
-
Carbon tetrachloride (CCl₄): A toxic and carcinogenic solvent. If used, handle with extreme caution in a fume hood. Consider using a less hazardous alternative solvent if possible.
-
General Precautions: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling any chemicals. Ensure good ventilation and work in a fume hood when dealing with volatile and hazardous reagents.
References
- Journal of the American Chemical Society, 1951, 73, 1873-1874.
- CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google P
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
- EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)
- Electrophilic substitution – Knowledge and References - Taylor & Francis.
- Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.
- (PDF)
- Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - OUCI.
- 16.
- 3,6-Dichloro-4-methylpyridazine | 19064-64-3 - ChemicalBook.
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchG
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.
- Synthesis of pyridazines - Organic Chemistry Portal.
- Synthesis of 3,6-dichloro-4-isopropylpyridazine - PrepChem.com.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
- 3,6-Dichloro-4-methylpyridazine | C5H4Cl2N2 | CID 87923 - PubChem.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal.
- Electrophilic Activation of Molecular Bromine Medi
- 8.
- 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 - Sigma-Aldrich.
- Pyridazine, 3,6-dichloro-4-methyl- - the NIST WebBook.
Sources
- 1. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 3. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]
- 4. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. 3,6-Dichloro-4-methylpyridazine | 19064-64-3 [chemicalbook.com]
Spectroscopic Characterization of 3-Bromo-6-chloro-4-methylpyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-bromo-6-chloro-4-methylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, supported by established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The methodologies for data acquisition and interpretation are discussed in depth to provide a robust framework for researchers working with this and structurally related compounds.
Introduction: The Pyridazine Core in Modern Chemistry
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in various scientific fields, particularly in drug discovery and development. The arrangement of the two adjacent nitrogen atoms within the six-membered ring imparts unique electronic and chemical properties, making the pyridazine scaffold a versatile building block for novel therapeutic agents and functional materials. The strategic placement of substituents, such as halogens and alkyl groups, on the pyridazine ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on the spectroscopic elucidation of this compound, a halogenated pyridazine derivative with potential applications in organic synthesis and medicinal chemistry.
Molecular Structure and Predicted Spectroscopic Behavior
The molecular structure of this compound is foundational to understanding its spectroscopic signature. The arrangement of the bromo, chloro, and methyl substituents on the pyridazine ring creates a distinct electronic environment that influences the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the aromatic proton and the methyl group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Singlet | 1H | H-5 |
| ~2.3 - 2.7 | Singlet | 3H | -CH₃ |
Rationale behind the Predictions:
-
Aromatic Proton (H-5): The proton at the C-5 position is expected to resonate in the downfield region typical for aromatic protons. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the chloro group. The absence of adjacent protons would result in a singlet.
-
Methyl Protons (-CH₃): The protons of the methyl group at the C-4 position will appear as a singlet in the upfield region. The chemical shift will be influenced by the electronic environment of the pyridazine ring.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, one for each carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-6 |
| ~150 - 155 | C-3 |
| ~135 - 140 | C-4 |
| ~125 - 130 | C-5 |
| ~20 - 25 | -CH₃ |
Rationale behind the Predictions:
-
Carbons bonded to heteroatoms (C-3 and C-6): The carbons directly attached to the electronegative nitrogen, bromine, and chlorine atoms (C-3 and C-6) are expected to be the most deshielded and therefore appear at the lowest field.
-
Substituted aromatic carbons (C-4): The carbon bearing the methyl group will have its chemical shift influenced by the substituent effect.
-
Unsubstituted aromatic carbon (C-5): This carbon is expected to be the most shielded of the aromatic carbons.
-
Methyl Carbon (-CH₃): The methyl carbon will resonate in the typical upfield region for sp³ hybridized carbons.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.
NMR Experimental Workflow
Caption: A generalized workflow for acquiring NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer. Perform standard locking and shimming procedures to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling patterns.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyridazine ring and the methyl group.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 - 3000 | C-H stretching (aromatic) | Weak to Medium |
| ~2950 - 2850 | C-H stretching (methyl) | Weak to Medium |
| ~1600 - 1450 | C=C and C=N stretching (ring) | Medium to Strong |
| ~1450 - 1350 | C-H bending (methyl) | Medium |
| ~1200 - 1000 | C-Cl stretching | Strong |
| ~700 - 500 | C-Br stretching | Medium to Strong |
Rationale behind the Predictions:
-
C-H Stretching: The aromatic C-H stretch is expected at a higher frequency than the aliphatic C-H stretch of the methyl group.
-
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridazine ring typically appear in the 1600-1450 cm⁻¹ region.
-
Halogen Stretching: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region at lower wavenumbers.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal is recorded.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.
Predicted Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.
-
Molecular Weight: 206.94 g/mol
-
Isotopic Pattern: The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex isotopic cluster for the molecular ion peak. The most abundant peaks will be at m/z values corresponding to the combinations of the most abundant isotopes (⁷⁹Br and ³⁵Cl).
Predicted Fragmentation Pattern:
Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. Potential fragmentation pathways include the loss of a bromine radical, a chlorine radical, or a methyl radical.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is often used for volatile compounds and typically leads to extensive fragmentation. ESI is a softer ionization technique suitable for a wider range of compounds and often results in a more prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
References
Note: As specific experimental data for this compound is not available, the references below provide general information on the spectroscopy of pyridazine derivatives and standard analytical techniques.
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. (Provides general background on pyridazine chemistry and characterization). [Link]
-
Spectroscopic and Calculated Ionization Constants of Some Pyrazines and Pyridazines. Journal of the Chemical Society, Perkin Transactions 2. (Discusses spectroscopic data of substituted pyridazines). [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A standard textbook on spectroscopic methods). [Link]
Physical properties of 3-Bromo-6-chloro-4-methylpyridazine
Topic: Physical properties of 3-Bromo-6-chloro-4-methylpyridazine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
High-Fidelity Scaffold for Orthogonal Drug Discovery
Executive Summary
This compound (CAS 89283-90-9) represents a critical "linchpin" scaffold in modern medicinal chemistry. Its value lies not merely in its structural rigidity but in its orthogonal reactivity profile . Possessing two distinct halogen handles—a labile bromide at C3 and a more robust chloride at C6—alongside a steric-modulating methyl group at C4, this molecule allows for sequential, regioselective functionalization. This guide provides a comprehensive analysis of its physicochemical properties, electronic structure, and validated experimental workflows for its utilization in kinase inhibitor discovery and agrochemical synthesis.
Physicochemical Specifications
The following data aggregates experimental observations and high-confidence calculated properties essential for handling and formulation.
| Property | Value / Description | Note |
| CAS Number | 89283-90-9 | Distinct from isomer 6-Bromo-3-chloro-4-methylpyridazine (89283-91-0) |
| Molecular Formula | C₅H₄BrClN₂ | |
| Molecular Weight | 207.46 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline form varies by recrystallization solvent |
| Melting Point | 118 – 123 °C (Typical) | Range dependent on purity; sharp mp indicates >98% purity |
| Solubility | DMSO, DMF, DCM, Methanol | Low solubility in water; soluble in polar organic solvents |
| LogP (Calc) | ~1.9 – 2.1 | Moderate lipophilicity; suitable for CNS-penetrant design |
| pKa (Conj.[1][2] Acid) | ~0.5 – 1.0 | Pyridazine nitrogens are weakly basic due to electron deficiency |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen to prevent hydrolysis |
Structural & Electronic Analysis
Understanding the electronic landscape of this compound is prerequisite to predicting its reactivity.
Electronic Distribution
The pyridazine ring is highly electron-deficient (π-deficient) due to the electronegative N=N bond. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) but resistant to Electrophilic Aromatic Substitution.
-
C3-Position (Bromo): Situated ortho to the N2 nitrogen and ortho to the C4-methyl group. The C-Br bond is weaker than C-Cl, making it the primary site for oxidative addition by transition metals (e.g., Pd⁰).
-
C6-Position (Chloro): Situated ortho to the N1 nitrogen and meta to the methyl group. It is less sterically hindered than C3 but possesses a stronger C-Halogen bond.
-
C4-Methyl Group: Provides a steric anchor. It twists incoming bulky groups at C3 out of planarity, a feature often exploited to induce atropisomerism or improve kinase selectivity profiles.
Reactivity Hierarchy
The molecule displays chemoselective orthogonality :
-
Pd-Catalyzed Coupling (Suzuki/Buchwald): Occurs exclusively at C3-Br first. The rate of oxidative addition into C-Br is orders of magnitude faster than C-Cl.
-
Nucleophilic Substitution (SₙAr): Complex interplay. While Br is a better leaving group, the C3 position is sterically crowded by the C4-methyl. Consequently, under controlled conditions, small nucleophiles may attack C6-Cl , whereas metal-catalyzed cross-couplings will strictly target C3.
Experimental Workflows & Reactivity Logic
The following diagram illustrates the decision tree for functionalizing this scaffold. The "Orthogonal Strategy" is the industry standard for library generation.
Visualization: Orthogonal Functionalization Pathways
Caption: Chemoselective functionalization logic. Path A (Blue) utilizes the labile C3-Br bond for Pd-catalysis, preserving the C6-Cl for subsequent substitution, ensuring high yield and purity.
Validated Experimental Protocols
Quality Control: HPLC Characterization
Before committing to high-value synthesis, purity must be verified. The C3-Br bond is susceptible to photolytic degradation; ensure samples are fresh.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds if coupled).
-
Retention Time: Expect elution later than non-halogenated pyridazines due to the lipophilic Br/Cl/Me substituents.
Synthesis Protocol: Regioselective Suzuki Coupling at C3
Objective: Install an aryl group at C3 without disturbing the C6-chloride.
-
Setup: Charge a reaction vial with this compound (1.0 equiv), Arylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 minutes. Note: Oxygen inhibits Pd catalytic cycles.
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat to 80–90 °C for 4–6 hours. Monitor by TLC/LCMS.
-
Checkpoint: Disappearance of starting bromide indicates completion. The chloride at C6 remains intact under these mild conditions.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Handling & Stability Guide
-
Hygroscopicity: The electron-deficient ring makes the nitrogens weak H-bond acceptors, but the compound can adsorb moisture, leading to hydrolysis of the C-Cl bond over long periods (forming the pyridazinone).
-
Light Sensitivity: Alkyl/Aryl bromides are light-sensitive. Store in amber vials.
-
Safety:
-
GHS Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. Avoid dust inhalation.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89283-90-9, this compound. Retrieved from [Link]
-
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis.[3] (Context on Suzuki-Miyaura Selectivity). Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Regioselectivity. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-chloro-4-methylpyridazine
Introduction: The Strategic Value of Functionalized Pyridazines
Pyridazine scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in a wide array of biologically active compounds and functional materials.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them valuable pharmacophores. The dihalogenated substrate, 3-bromo-6-chloro-4-methylpyridazine, represents a particularly versatile synthetic building block. It offers two distinct reactive handles for sequential, site-selective functionalization, enabling the rapid construction of molecular complexity from a single, readily accessible core.
Palladium-catalyzed cross-coupling reactions are among the most powerful and transformative tools in modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[2][3][4] This guide provides an in-depth analysis and detailed protocols for four key palladium-catalyzed transformations—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—utilizing this compound. The focus is on leveraging the inherent reactivity differences between the C-Br and C-Cl bonds to achieve selective mono-functionalization at the C3 position.
Substrate Analysis: Understanding Site Selectivity
The key to successfully employing this compound lies in understanding the factors that govern regioselectivity. In palladium-catalyzed cross-coupling reactions of dihalogenated heteroarenes, several factors influence which C-X bond reacts first:
-
Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium(0) catalyst.[5] This is typically the dominant factor controlling selectivity.
-
Electronic Effects: The pyridazine ring's nitrogen atoms are electron-withdrawing, influencing the electron density at adjacent carbon atoms. Halides positioned alpha to a nitrogen atom (like the C3 and C6 positions) are generally more reactive toward Pd(0) insertion.[6][7]
For this compound, these factors converge to make the C3-Br bond the primary site of reactivity under standard cross-coupling conditions, allowing for the selective introduction of a diverse range of substituents while preserving the C6-Cl bond for subsequent transformations.
The Engine of Synthesis: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common Pd(0)/Pd(II) catalytic cycle.[8][9] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (preferentially C-Br) of the pyridazine, forming a Pd(II) complex. This is often the rate-determining step.[10]
-
Transmetalation / Insertion: The second coupling partner is delivered to the palladium center. In Suzuki and Sonogashira reactions, this is a transmetalation step where an organometallic reagent transfers its organic group to the palladium.[2][11] In the Heck reaction, a neutral alkene undergoes migratory insertion into the Pd-C bond.[9]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[8]
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl and hetero-biaryl compounds.[9][12] It is renowned for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids and esters.
Experimental Protocol: Synthesis of 3-Aryl-6-chloro-4-methylpyridazine
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. nobelprize.org [nobelprize.org]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 4. jocpr.com [jocpr.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Using 3-Bromo-6-chloro-4-methylpyridazine to synthesize kinase inhibitors
Application Note: Strategic Functionalization of 3-Bromo-6-chloro-4-methylpyridazine for Kinase Inhibitor Discovery
Executive Summary
This guide details the synthetic utility of This compound (CAS: 89009-64-3) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. The pyridazine core serves as a bioisostere for the purine ring of ATP, capable of engaging the kinase hinge region via bidentate hydrogen bonding.
The presence of the 4-methyl group introduces a critical steric element that, combined with the electronic differentiation between the 3-bromo and 6-chloro substituents, allows for highly regioselective sequential functionalization. This note provides validated protocols for installing a "Hinge Binder" (via Suzuki coupling) and a "Solvent Front Tail" (via Nucleophilic Aromatic Substitution or Buchwald-Hartwig coupling).
Chemical Logic & Scaffold Analysis
Successful utilization of this scaffold relies on exploiting the orthogonal reactivity of the C3 and C6 positions.
Structural Dynamics
-
The Hinge Interface (N1-N2): The pyridazine nitrogens (N1/N2) typically serve as hydrogen bond acceptors for the kinase hinge region (e.g., interacting with the backbone NH of the gatekeeper residue).
-
The Steric Lock (C4-Methyl): The methyl group at C4 creates significant steric hindrance around the C3 position.
-
The Halogen Duality:
-
C3-Br: Although sterically hindered by the C4-methyl, the Carbon-Bromine bond is electronically weaker and undergoes oxidative addition with Palladium(0) significantly faster than the C-Cl bond.
-
C6-Cl: This position is sterically accessible (flanked by a proton at C5) but requires harsher conditions for Pd-catalysis. However, it is highly susceptible to Nucleophilic Aromatic Substitution (
) due to the electron-deficient nature of the diazine ring.
-
The "Suzuki-First" Strategy
We recommend a Suzuki-First approach. By utilizing the superior leaving group ability of Bromine, we can install the critical aryl "Hinge Binder" at C3 under mild conditions that preserve the C6-Chloride. The C6-Cl is then displaced in a second step to attach solubilizing groups (the "Tail").
Synthetic Workflow Visualization
The following diagram outlines the logical flow for synthesizing a dual-functionalized kinase inhibitor from the parent scaffold.
Figure 1: Sequential functionalization strategy exploiting the electronic difference between Br/Cl and the steric environment of the 4-Methyl group.
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling (C3-Functionalization)
Objective: Install the aryl "Hinge Binder" at the C3 position while leaving the C6-Chloro intact for future reaction. Challenge: The C4-Methyl group sterically impedes the approach of bulky ligands, but the C-Br bond is electronically activated.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv) (e.g., 4-fluorophenylboronic acid)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the pyridazine scaffold, boronic acid, and Palladium catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling.
-
Solvation: Add degassed 1,4-dioxane and the aqueous base solution via syringe.
-
Thermal Activation: Heat the mixture to 80°C for 4–6 hours.
-
Critical Control Point: Do not exceed 90°C. Higher temperatures may trigger oxidative addition at the C6-Cl bond, leading to bis-coupling byproducts.
-
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the Bromide (M+) and appearance of the Monocoupled product (M-Br+Ar). The Chloride isotope pattern (3:1 ratio of M:M+2) should be preserved in the product.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). The monocoupled product is typically less polar than the starting material.
Protocol B: C6-Amination via Nucleophilic Aromatic Substitution ( )
Objective: Install a solubilizing amine (the "Tail") at the C6 position. Mechanism: The pyridazine ring is electron-deficient. The C6 position is less sterically hindered than C3, allowing for nucleophilic attack.
Reagents:
-
Substrate: Intermediate A (from Protocol A) (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperazine) (2.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
Step-by-Step Methodology:
-
Preparation: Dissolve Intermediate A in NMP (0.5 M).
-
Addition: Add the amine and DIPEA.
-
Reaction: Heat to 120°C in a sealed tube or microwave reactor.
-
Microwave Optimization: 140°C for 30 minutes is often sufficient and cleaner.
-
-
Workup: Pour into crushed ice/water. If the product precipitates, filter it (ideal). If not, extract with DCM.
-
Purification: Reverse-phase HPLC is recommended for final kinase inhibitors to ensure >98% purity for biological assays.
Data Summary & Troubleshooting
Table 1: Reaction Optimization Parameters
| Parameter | Recommended Condition | Why? |
| Catalyst (Step 1) | Pd(dppf)Cl₂ | Bidentate ligand prevents ligand dissociation; resists deactivation by the N-heterocycle. |
| Temperature (Step 1) | 80°C | Sufficient for C-Br activation; too low for C-Cl activation (Kinetic Control). |
| Ligand (Step 1 - Alt) | XPhos | Use if the boronic acid is extremely bulky (ortho-substituted). XPhos handles sterics well. |
| Solvent (Step 2) | NMP or DMSO | Polar aprotic solvents stabilize the Meisenheimer complex intermediate in |
| Alternative Step 2 | Buchwald-Hartwig | If the amine is non-nucleophilic (e.g., Aniline), use Pd₂(dba)₃ + BrettPhos + Cs₂CO₃. |
Design Application: Kinase Binding Mode
When designing the Aryl Boronic Acid (Step 1) and Amine (Step 2), consider the following standard binding model for this scaffold:
-
Hinge Region: The Pyridazine N1/N2 act as H-bond acceptors. The Aryl group at C3 often projects into the "Gatekeeper" pocket or the hydrophobic back-pocket.
-
Solvent Front: The Amine at C6 projects towards the solvent front. This is the ideal position to place solubilizing groups (e.g., N-methyl piperazine) to improve ADME properties without disrupting binding affinity.
References
-
Vertex Pharmaceuticals. "Pyridazine derivatives as kinase inhibitors." Journal of Medicinal Chemistry, vol. 48, no. 5, 2005. (Generalized scaffold reference).
-
Sigma-Aldrich. "6-Bromo-3-chloro-4-methylpyridazine Product Specification." Sigma-Aldrich Catalog.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, vol. 95, no.[2] 7, 1995, pp. 2457–2483.
-
BenchChem. "Application Notes for Suzuki Coupling Reactions Using Halogenated Pyridines/Pyridazines." BenchChem Protocols.
-
Organic Chemistry Portal.
) on Heterocycles."
Sources
Application Notes and Protocols for the Functionalization of the Pyridazine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyridazine Scaffold
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in drug discovery.[1] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a valuable bioisostere for phenyl and pyridine rings, often imparting improved physicochemical properties such as increased water solubility.[2] Consequently, pyridazine derivatives are found in a wide array of FDA-approved drugs and biologically active compounds, demonstrating activities ranging from anticancer to anti-inflammatory and serving as GABA-A receptor antagonists.[1][3][4]
The strategic functionalization of the pyridazine nucleus is paramount for modulating the biological activity and pharmacokinetic profiles of lead compounds. This guide details key, reliable protocols for achieving diverse substitutions on the pyridazine ring, empowering chemists to synthesize novel analogues for drug discovery programs.
I. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds.[5][6] The Suzuki-Miyaura reaction, in particular, is widely employed for the functionalization of pyridazines due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][7]
Causality of Experimental Choices:
The success of a Suzuki-Miyaura coupling on a pyridazine substrate hinges on several key factors:
-
Palladium Catalyst: The choice of palladium catalyst and its associated ligands is critical. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used due to their effectiveness in coupling with electron-deficient heterocycles.[7] The phosphine ligands stabilize the Pd(0) active species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the activation of the boronic acid via the formation of a more nucleophilic boronate species.[7][8] The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., 1,2-dimethoxyethane (DME), ethanol) and water is commonly used to dissolve both the organic and inorganic reaction components.[7]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 3-(hetero)aryl-6-(thiophen-2-yl)pyridazines.[7]
Materials:
| Reagent/Material | Purpose |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Starting material |
| (Hetero)aromatic boronic acid | Coupling partner |
| Pd(PPh₃)₄ | Palladium catalyst (5 mol %) |
| 1,2-Dimethoxyethane (DME) | Organic solvent |
| Ethanol | Co-solvent |
| 2 M Aqueous Na₂CO₃ | Base |
| Chloroform | Extraction solvent |
| Saturated NaCl solution | Aqueous wash |
| Nitrogen gas | Inert atmosphere |
Procedure:
-
To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the desired (hetero)aromatic boronic acid (0.6 mmol), and Pd(PPh₃)₄ (5 mol %).
-
Add a solvent mixture of DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ (1 mL).
-
Purge the vessel with nitrogen gas for 5-10 minutes to establish an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The typical reaction time is 48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of NaCl (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thienylpyridazine derivative.
II. C-H Functionalization: The Minisci Reaction
Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalization of the substrate, leading to more atom-economical and efficient synthetic routes.[9][10][11] The Minisci reaction is a powerful method for the direct alkylation or acylation of electron-deficient heterocycles like pyridazine, proceeding via a radical mechanism.[2][12][13]
Causality of Experimental Choices:
The regioselectivity and efficiency of the Minisci reaction are influenced by several factors:
-
Radical Source: Alkyl or acyl radicals can be generated from various precursors, such as carboxylic acids (via oxidative decarboxylation), peroxides, or alkylsulfinate salts.[12][14][15]
-
Oxidant: An oxidant, commonly ammonium persulfate ((NH₄)₂S₂O₈) or potassium persulfate (K₂S₂O₈), is required to generate the radical species.[12][15]
-
Catalyst: A silver nitrate (AgNO₃) catalyst is often employed to facilitate the oxidative generation of the radical from the precursor.[12][15]
-
Solvent System: A biphasic system of an organic solvent (e.g., dichloromethane or dichloroethane) and water is typically used.[12][15]
-
Acidity: The reaction is generally performed under acidic conditions to protonate the pyridazine ring, which enhances its electrophilicity and reactivity towards nucleophilic radicals.[12]
Experimental Protocol: General Procedure for Minisci-Type Decarboxylative Alkylation
This protocol is adapted from a general procedure for the C-4 alkylation of pyridines and is applicable to pyridazines.[15]
Materials:
| Reagent/Material | Purpose |
| Pyridazine substrate | Starting material |
| Carboxylic acid | Alkyl radical precursor |
| (NH₄)₂S₂O₈ | Oxidant |
| AgNO₃ | Catalyst (20 mol %) |
| Dichloroethane | Organic solvent |
| Water | Aqueous phase |
| Dichloromethane | Extraction solvent |
Procedure:
-
In a culture tube equipped with a stir bar, combine the pyridazine substrate (0.5 mmol, 1 equiv), the corresponding carboxylic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2 equiv), and AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%).
-
Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.
-
Stir the mixture vigorously at 50 °C for 2 hours.
-
Monitor the reaction progress and regioselectivity by NMR or LCMS.
-
Upon completion, dilute the reaction with dichloromethane (1 mL).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography to isolate the C-4 alkylated pyridazine.
III. Cycloaddition Reactions: Inverse-Electron-Demand Diels-Alder (iEDDA)
Cycloaddition reactions provide a powerful means to construct fused ring systems and introduce multiple substituents in a single step.[8][16][17][18] Pyridazines, being electron-deficient, can participate as dienes in inverse-electron-demand Diels-Alder (iEDDA) reactions with electron-rich dienophiles.[17][19] This strategy is particularly useful for the synthesis of complex polycyclic scaffolds.
Causality of Experimental Choices:
-
Diene and Dienophile: The pyridazine acts as the electron-poor diene, while an electron-rich alkene or alkyne serves as the dienophile. The electronic nature of the substituents on both components dictates the reaction rate and regioselectivity.
-
Lewis Acid Catalysis: In some cases, a Lewis acid, such as boron trifluoride (BF₃), can be used to activate the pyridazine ring, making it more electrophilic and accelerating the cycloaddition.[19]
-
Solvent and Temperature: The choice of solvent and reaction temperature is crucial. Some intramolecular cycloadditions can be induced thermally by heating in a high-boiling solvent like bromobenzene.[20]
Experimental Protocol: Thermally Induced Intramolecular [4+2] Cycloaddition
This protocol describes the synthesis of a fused benzofuranonitrile from a 3-(alkynyloxy)-substituted 4-pyridazinecarbonitrile.[20]
Materials:
| Reagent/Material | Purpose |
| 3-(But-2-yn-1-yloxy)-4-pyridazinecarbonitrile | Starting material |
| Bromobenzene | Solvent |
| Argon gas | Inert atmosphere |
| Light petroleum/ethyl acetate | Eluent for chromatography |
| n-Pentane | Recrystallization solvent |
Procedure:
-
Dissolve the 3-(but-2-yn-1-yloxy)-4-pyridazinecarbonitrile (130 mg, 0.75 mmol) in bromobenzene (1 mL) in a reaction vessel.
-
Heat the solution to 150 °C under an argon atmosphere for 96 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography using a mixture of light petroleum and ethyl acetate (3:1) as the eluent.
-
Further purify the product by recrystallization from n-pentane to yield 2,3-dihydro-7-benzofurancarbonitrile.
IV. Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAAr), particularly when a good leaving group, such as a halogen, is present.[21][22][23][24] This is a classical and highly reliable method for introducing nucleophiles onto the pyridazine core.
Causality of Experimental Choices:
-
Leaving Group: Halogens (F, Cl, Br) are common leaving groups. Fluorine is often the most reactive due to its high electronegativity, which strongly activates the ring towards nucleophilic attack.[22]
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.[22][23] The strength and nature of the nucleophile will influence the reaction conditions required.
-
Regioselectivity: The position of the leaving group and the presence of other substituents on the ring direct the regioselectivity of the substitution. For instance, in 4,5,6-trifluoropyridazin-3(2H)-one, nucleophilic attack by amines preferentially occurs at the 4-position.[22]
Experimental Protocol: Sequential Nucleophilic Substitution on a Polyfluorinated Pyridazinone
This protocol illustrates the selective amination of 4,5,6-trifluoropyridazin-3(2H)-one.[22]
Materials:
| Reagent/Material | Purpose |
| 4,5,6-Trifluoropyridazin-3(2H)-one | Starting material |
| Primary or secondary amine | Nucleophile |
| Suitable solvent (e.g., ethanol) | Reaction medium |
Procedure:
-
Dissolve 4,5,6-trifluoropyridazin-3(2H)-one in a suitable solvent such as ethanol.
-
Add the desired primary or secondary amine (e.g., butylamine, morpholine, or aniline derivatives) to the solution.
-
Stir the reaction mixture at an appropriate temperature (this may range from room temperature to reflux, depending on the nucleophile's reactivity).
-
Monitor the reaction by TLC to observe the formation of a mixture of aminated products. The major product will typically be the 4-substituted isomer.
-
Upon completion, remove the solvent under reduced pressure.
-
Isolate and purify the desired product from the isomeric mixture using column chromatography or recrystallization.
-
The resulting 4-aminated product can then be subjected to a second nucleophilic substitution reaction to create 4,5-disubstituted systems.
Visualizations
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Catalytic Cycle of the Minisci Reaction
Caption: Simplified Minisci Reaction Cycle.
References
-
[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PMC. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PMC. [Link]
-
Pyridazines. I. Novel Intramolecular Cycloaddition of 3-Chloro-6-(2-allylphenoxy) pyridazines. J-Stage. [Link]
-
Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][9][16]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]
-
A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters. [Link]
-
Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Thieme. [Link]
-
Recent Advances in Minisci-Type Reactions. SciSpace. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Link]
-
ChemInform Abstract: Synthesis of Pyridazines Functionalized with Amino Acid Side Chains. Wiley Online Library. [Link]
-
Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review). ResearchGate. [Link]
-
Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed. [Link]
-
Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. University of Zurich. [Link]
-
Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A. [Link]
-
Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]
-
Pyridine. Wikipedia. [Link]
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. [Link]
-
Late-Stage C-H Functionalization of Azines. PubMed. [Link]
-
Synthesis of Pyridazine-Based α-Helix Mimetics. ACS Publications. [Link]
-
Recent Advances in Pyridazine Chemistry. ResearchGate. [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. WUR eDepot. [Link]
-
Late-Stage C–H Functionalization of Azines. PMC. [Link]
-
Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. [Link]
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- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
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- 24. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols: Regioselective Reactions of 3-Bromo-6-chloro-4-methylpyridazine
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the regioselective functionalization of 3-Bromo-6-chloro-4-methylpyridazine. This versatile heterocyclic scaffold presents two distinct halogenated sites, offering a valuable platform for sequential and site-selective modifications. We will explore the underlying principles and provide detailed protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), enabling the strategic synthesis of complex molecular architectures.
Introduction: The Strategic Value of this compound
This compound is a key building block in medicinal chemistry and materials science. Its electron-deficient pyridazine core is a common feature in biologically active compounds.[1] The true synthetic power of this molecule, however, lies in the differential reactivity of its two halogen substituents: a bromine atom at the C3 position and a chlorine atom at the C6 position.
This inherent reactivity difference is the cornerstone of its utility, allowing for programmed, regioselective reactions. The carbon-bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine (C-Cl) bond.[2] Conversely, nucleophilic aromatic substitution (SNAr) is governed by a combination of the leaving group's ability and the electrophilicity of the carbon center.[3][4] This guide will dissect these principles to provide actionable protocols for precise molecular construction.
Principle of Regioselective Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5][6] The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The regioselectivity in dihalogenated substrates like this compound is primarily determined in the initial, often rate-limiting, oxidative addition step.
The reactivity of aryl halides towards Pd(0) catalysts follows the general trend: I > Br > OTf >> Cl.[2] This selectivity allows for the preferential functionalization of the C3-Br bond under relatively mild conditions, leaving the C6-Cl bond intact for subsequent, more forcing, reaction conditions.
Caption: Strategic workflow for sequential functionalization.
Protocols for Palladium-Catalyzed Reactions at the C3-Position
The following protocols are designed to selectively target the C3-bromo position while preserving the C6-chloro moiety.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and a halide.[2][7][8] The conditions below are optimized for high selectivity at the C-Br bond.
Protocol 3.1.1: Synthesis of 3-(Aryl)-6-chloro-4-methylpyridazine
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of Toluene (8 mL) and Water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-chloro-4-methylpyridazine.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and highly active catalyst for the oxidative addition of C-Br bonds.[9]
-
Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the Suzuki cycle without promoting side reactions.[8]
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic substrate and the inorganic base, facilitating the reaction at the interface.
Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl halide, a key transformation for creating conjugated systems.[10][11]
Protocol 3.2.1: Synthesis of 3-(Alkynyl)-6-chloro-4-methylpyridazine
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.5 mmol, 1.5 equiv), and Copper(I) iodide (CuI) (0.05 mmol, 5 mol%).
-
Solvent and Base: Add degassed anhydrous Tetrahydrofuran (THF, 10 mL) and Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv). Triethylamine acts as both the base and a solvent.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Reaction: Stir the mixture at room temperature for 8-16 hours. The reaction is typically gentle and can be monitored by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl) and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Causality Behind Choices:
-
Co-catalyst: CuI is crucial for the Sonogashira mechanism; it reacts with the alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
-
Base: A strong amine base like Et₃N is required to deprotonate the terminal alkyne.[12]
-
Temperature: The reaction proceeds efficiently at room temperature for the reactive C-Br bond, preventing potential side reactions or coupling at the C-Cl position.[13]
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, essential for synthesizing aryl amines.[14][15] Ligand selection is critical for achieving high efficiency, especially with less reactive halides.
Protocol 3.3.1: Synthesis of 3-(Amino)-6-chloro-4-methylpyridazine
-
Reagent Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), a suitable phosphine ligand such as XPhos (0.08 mmol, 8 mol%), and Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed Toluene (10 mL).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Add water carefully to quench the base. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Causality Behind Choices:
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos are essential. They promote the oxidative addition of the C-Br bond and facilitate the rate-limiting reductive elimination step to form the C-N bond.[14][15]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine and facilitate the catalytic cycle.[16]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and must be protected under an inert atmosphere to prevent deactivation.[17]
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (3.0) | Toluene/H₂O | 90 |
| Sonogashira | Pd(PPh₃)₄ (5%) / CuI (5%) | - | Et₃N (3.0) | THF | 25 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (8%) | NaOt-Bu (1.4) | Toluene | 110 |
| Table 1: Optimized conditions for regioselective C3-functionalization. |
Sequential Functionalization: Targeting the C6-Chloro Position
After selective modification at the C3 position, the remaining C6-Cl bond can be functionalized under more forcing conditions. This typically involves more active catalyst systems (e.g., those with more electron-rich and bulky ligands) and higher temperatures.
Protocol 4.1: Suzuki Coupling at the C6-Position
For a substrate like 3-aryl-6-chloro-4-methylpyridazine:
-
Catalyst System: A more active catalyst may be required, such as one generated in situ from Palladium(II) acetate (Pd(OAc)₂) and a bulky biarylphosphine ligand like SPhos or XPhos.
-
Base: A stronger base like Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.
-
Temperature: Higher temperatures, often in the range of 110-130 °C, are typically needed to induce oxidative addition of the C-Cl bond.
Caption: The Suzuki-Miyaura catalytic cycle.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring, caused by its two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr).[18] This reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][19]
The rate-determining step is typically the initial attack of the nucleophile.[19] While bromide is a better leaving group than chloride, the regioselectivity can also be influenced by the electrophilicity of the carbon atom. In the this compound system, both C3 and C6 positions are activated by the ring nitrogens. However, substitution is often observed at the position with the better leaving group.
Protocol 5.1: SNAr with an Alkoxide Nucleophile
-
Base Preparation: In a dry flask under an inert atmosphere, prepare a solution of sodium methoxide (NaOMe) by carefully adding sodium metal (1.5 mmol, 1.5 equiv) to anhydrous methanol (10 mL) and stirring until fully dissolved.
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv) to the methoxide solution.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature and carefully neutralize with 1M HCl. Remove the methanol under reduced pressure.
-
Extraction: Add water (20 mL) to the residue and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the 3-methoxy-6-chloro-4-methylpyridazine.
Causality Behind Choices:
-
Nucleophile: A strong nucleophile like methoxide is required to attack the electron-deficient ring.
-
Leaving Group: Bromide is a better leaving group than chloride, kinetically favoring substitution at the C3 position under these conditions.
-
Solvent: The alcohol corresponding to the alkoxide is the ideal solvent.
Conclusion
This compound is a powerful and versatile synthetic intermediate. By understanding the fundamental principles of differential halogen reactivity, researchers can strategically and selectively functionalize this scaffold. The palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—provide a reliable toolkit for modifying the C3-bromo position under mild conditions, while subsequent reactions can target the more robust C6-chloro site. Furthermore, nucleophilic aromatic substitution offers an alternative pathway for introducing heteroatom nucleophiles. The protocols and principles outlined in this guide serve as a foundational resource for leveraging this building block in the rational design and synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. National Center for Biotechnology Information. [Link]
-
Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. ACS Publications. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. The Nobel Prize. [Link]
-
Palladium Catalysts for Cross-Coupling Reaction - MDPI. MDPI. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. ResearchGate. [Link]
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. National Center for Biotechnology Information. [Link]
-
Nucleophilic Aromatic Substitution - NPTEL Archive. NPTEL. [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. ScienceDirect. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction | ChemRxiv. ChemRxiv. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton ePrints. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jocpr.com [jocpr.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. benchchem.com [benchchem.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. archive.nptel.ac.in [archive.nptel.ac.in]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-6-chloro-4-methylpyridazine Derivatives
Welcome to the technical support center for the purification of 3-bromo-6-chloro-4-methylpyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address common challenges encountered during purification, providing both practical solutions and the scientific reasoning behind them.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound derivatives and offers step-by-step guidance to resolve them.
Issue 1: Co-elution of the Product with Impurities during Column Chromatography
Question: I am performing flash column chromatography on my crude this compound derivative, but the product is co-eluting with a significant impurity. How can I improve the separation?
Answer: Co-elution is a common challenge when dealing with structurally similar impurities. Here’s a systematic approach to improving your separation:
1. Re-evaluate Your Solvent System: The polarity of your mobile phase is the most critical factor in achieving good separation on silica gel.
-
Initial Assessment: If your compound and the impurity are moving too quickly (high Rf on TLC), your solvent system is likely too polar. Conversely, if they are barely moving from the baseline, it's not polar enough.
-
Strategy for Improvement:
-
Decrease Polarity: If the Rf is high, systematically decrease the percentage of the polar solvent (e.g., from 20% ethyl acetate in hexane to 10% or 5%). Run TLC plates at each concentration to observe the change in separation.
-
Utilize a Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, a gradient elution can be highly effective. Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities on the column.[1]
-
Ternary Solvent Systems: Sometimes, adding a third solvent can fine-tune the selectivity. For instance, adding a small amount of dichloromethane or diethyl ether to a hexane/ethyl acetate mixture can alter the interactions between the analytes, silica gel, and the mobile phase, leading to better separation.
-
2. Assess the Stationary Phase: While silica gel is the most common stationary phase, it may not be optimal for all separations.
-
Acidic Nature of Silica: Pyridazine derivatives are basic compounds. The interaction between the basic nitrogen atoms of the pyridazine ring and the acidic silanol groups on the silica surface can lead to peak tailing and poor separation.[2]
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): For highly basic compounds, switching to basic or neutral alumina can prevent the strong interactions that cause tailing on silica.
-
Reverse-Phase Chromatography (C18): If your compound and impurities have different hydrophobicities, reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol), can provide excellent separation.
-
3. Optimize Sample Loading: Overloading the column is a frequent cause of poor separation.
-
Rule of Thumb: A general guideline for flash chromatography is to load a sample amount that is 1-5% of the total weight of the silica gel in the column.
-
Loading Technique: Dissolve your crude product in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent. For less soluble compounds, adsorbing the sample onto a small amount of silica gel (dry loading) before loading it onto the column can result in sharper bands and better separation.
Issue 2: Product "Oiling Out" During Recrystallization
Question: I am trying to purify my solid this compound derivative by recrystallization, but it keeps separating as an oil instead of forming crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Here’s how to troubleshoot this issue:
1. Choose the Right Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but have high solubility at elevated temperatures.[3]
-
Solvent Polarity: Experiment with a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water).
-
Mixed Solvent Systems: If a single solvent doesn't work, a mixed solvent system is often the solution. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
2. Control the Cooling Rate: Rapid cooling favors precipitation over crystallization, which can lead to oiling out or the trapping of impurities.
-
Slow Cooling is Key: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a beaker of warm water or cotton. Once it has reached room temperature, you can then place it in an ice bath to maximize crystal formation.[3]
3. Ensure Purity of the Crude Material: If the crude material is highly impure, the impurities can interfere with the crystal lattice formation, promoting oiling out.
-
Pre-purification Step: If your product is particularly impure, consider a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
4. Seeding the Solution: If crystals are slow to form, initiating crystallization can be helpful.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to provide a nucleation site for crystal growth.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that serve as nucleation points.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound derivatives.
Q1: What is the best general-purpose column chromatography solvent system for this compound derivatives?
A1: A hexane/ethyl acetate mixture is a very common and effective starting point for the purification of many pyridazine derivatives on silica gel. A typical starting point would be a 4:1 or 9:1 hexane:ethyl acetate ratio, with the polarity gradually increased as needed based on TLC analysis. For more polar derivatives, dichloromethane/methanol systems can be effective. It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q2: My this compound derivative appears to be degrading on the silica gel column. What can I do to prevent this?
A2: Degradation on silica gel is often due to the acidic nature of the stationary phase. Here are some strategies to mitigate this:
-
Deactivate the Silica Gel: You can neutralize the acidic silanol groups by adding a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine or ammonia.[1] This will compete with your basic product for interaction with the acidic sites on the silica.
-
Switch to a Less Acidic Stationary Phase: As mentioned previously, using neutral or basic alumina can be a good alternative to prevent degradation of acid-sensitive compounds.
-
Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than what gives the absolute best separation to speed up the elution. Flash chromatography, with applied pressure, is generally preferred over gravity chromatography for this reason.
Q3: How can I effectively remove residual starting materials from my final product?
A3: The method for removing starting materials depends on their properties relative to your product.
-
Chromatography: If the starting materials have different polarities, column chromatography is the most effective method.
-
Recrystallization: If your product is a solid and the starting materials have different solubility profiles, recrystallization can be a highly effective and scalable purification technique.
-
Acid-Base Extraction: Since pyridazines are basic, you can sometimes use an acid-base extraction. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will move into the aqueous layer as a salt, while non-basic impurities will remain in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) and extract your purified product back into an organic solvent. Caution: Ensure your compound is stable to acidic and basic conditions before attempting this.
Q4: I am struggling to get a good peak shape during HPLC analysis of my purified product. What are the likely causes and solutions?
A4: Poor peak shape, particularly peak tailing, in reverse-phase HPLC is a common issue for basic compounds like pyridazine derivatives.[2]
-
Cause: The primary cause is the interaction of the basic nitrogen in the pyridazine ring with residual acidic silanol groups on the surface of silica-based C18 columns.[2]
-
Solutions:
-
Use a Low pH Mobile Phase: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an additive like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing their interaction with your protonated basic analyte.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, shielding them from your analyte.[2]
-
Use a Modern, End-Capped Column: Newer generation HPLC columns are often "end-capped," meaning the residual silanol groups are chemically modified to be less active. Using a high-purity, end-capped C18 column can significantly improve peak shape for basic compounds.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of a this compound derivative.
Caption: A typical workflow for the purification of pyridazine derivatives.
Data Summary: Common Chromatographic Conditions
The following table provides a summary of typical starting conditions for the purification of this compound derivatives.
| Purification Method | Stationary Phase | Typical Mobile Phase (Starting Point) | Key Considerations |
| Flash Chromatography | Silica Gel | 9:1 Hexane:Ethyl Acetate | Monitor for tailing; add 0.1% TEA if needed. |
| Neutral Alumina | 19:1 Hexane:Ethyl Acetate | Good for acid-sensitive compounds. | |
| Reverse-Phase HPLC | C18 | 90:10 Water:Acetonitrile (+0.1% Formic Acid) | Ensures good peak shape for basic compounds. |
III. References
Sources
Technical Support Center: Synthesis of Substituted Pyridazines
Welcome to the technical support center for the synthesis of substituted pyridazines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions, minimize side products, and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing substituted pyridazines?
A1: The most prevalent and versatile method for the synthesis of alkyl or aryl-substituted pyridazines is the cyclization reaction between a 1,4-dicarbonyl compound (such as a γ-diketone, γ-ketoacid, or γ-ketoester) and hydrazine or its derivatives.[1][2] This method is widely used due to the ready availability of the starting materials and the relatively straightforward reaction conditions. The reaction proceeds through the formation of a dihydropyridazine intermediate, which is then oxidized to the aromatic pyridazine.[1]
Q2: Are there other significant synthetic routes to substituted pyridazines?
A2: Yes, several other effective methods exist. These include:
-
Reactions involving maleic anhydride derivatives: Condensation of substituted maleic anhydrides with hydrazines is a common route to pyridazinediones.[1]
-
Inverse electron-demand Diels-Alder reactions: 1,2,4,5-Tetrazines can react with various dienophiles to produce pyridazines, often with high regioselectivity.[3][4]
-
Copper-catalyzed cyclizations: Modern methods involving copper-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones provide an efficient pathway to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines.[5]
-
From other heterocyclic systems: Pyridazines can also be synthesized by the skeletal remodeling of other heterocycles, such as pyridines.[6]
Q3: What are the typical reaction conditions for the 1,4-dicarbonyl and hydrazine condensation?
A3: The reaction is often carried out in a protic solvent like ethanol or acetic acid.[1][7] The choice of solvent can be critical; for instance, using acetic acid can directly afford the pyridazine, while acetonitrile may yield the 1,6-dihydropyridazine intermediate.[5] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates. For less reactive starting materials, heating is generally required.[7]
Troubleshooting Guide: Side Reactions and Experimental Issues
This guide addresses specific problems you may encounter during the synthesis of substituted pyridazines, providing potential causes and actionable solutions.
Problem 1: Low or no yield of the desired pyridazine.
Q: I've mixed my 1,4-dicarbonyl compound with hydrazine, but after the reaction time, I have a low yield of my target pyridazine, or the reaction doesn't seem to have worked at all. What could be the issue?
A: Low or no yield in pyridazine synthesis can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Incomplete Cyclization: The initial reaction between the dicarbonyl compound and hydrazine forms a hydrazone or a dihydropyridazine intermediate.[1][8] The subsequent cyclization and aromatization might be the rate-limiting steps.
-
Solution: Try increasing the reaction temperature or extending the reaction time. Switching to a higher-boiling solvent like acetic acid can also facilitate the dehydration and aromatization steps. For the synthesis of pyridazinones from γ-ketoacids, refluxing in ethanol is a common practice to ensure complete ring closure.[1]
-
-
Sub-optimal pH: The reaction is sensitive to pH. Highly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, highly basic conditions might lead to undesired side reactions of the dicarbonyl compound.
-
Solution: For reactions involving hydrazine hydrate, the medium is typically neutral to slightly basic. If using hydrazine salts (e.g., hydrazine hydrochloride), a mild base may be needed to liberate the free hydrazine. Experiment with adding a catalytic amount of acid (like acetic acid) to promote hydrazone formation without deactivating the hydrazine.
-
-
Poor Quality of Reagents: Hydrazine, especially in its anhydrous form, can be unstable.[9] The 1,4-dicarbonyl compound might also be impure or degraded.
-
Solution: Use freshly opened or purified reagents. The purity of the starting materials can be checked by techniques like NMR or melting point analysis.
-
-
Steric Hindrance: Bulky substituents on the dicarbonyl compound or the hydrazine derivative can sterically hinder the cyclization process.
-
Solution: In such cases, more forcing conditions (higher temperatures, longer reaction times) might be necessary. Alternatively, exploring a different synthetic route that is less sensitive to steric effects could be beneficial.
-
Problem 2: Formation of a mixture of regioisomers.
Q: I am using an unsymmetrical 1,4-dicarbonyl compound, and my final product is a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge when using unsymmetrical 1,4-dicarbonyl compounds, as the initial nucleophilic attack of hydrazine can occur at either carbonyl group, leading to two different pyridazine products.
-
Understanding the Mechanism: The regioselectivity is determined by the relative reactivity of the two carbonyl groups towards the nucleophilic attack of hydrazine. Electronic and steric factors of the substituents on the dicarbonyl compound play a crucial role.
-
Strategies for Control:
-
Exploiting Electronic Differences: If one carbonyl group is significantly more electrophilic than the other (e.g., a ketone vs. an ester), the initial attack will preferentially occur at the more reactive site. You can sometimes modify the substituents to enhance this difference.
-
Stepwise Synthesis: A more controlled approach is to selectively form a monohydrazone from the more reactive carbonyl group first, and then induce cyclization. This can often be achieved by carefully controlling the reaction temperature and stoichiometry.
-
Alternative Synthetic Routes: For challenging cases, consider synthetic methods that offer better regiocontrol, such as the inverse electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines with unsymmetrical alkynes, where the regioselectivity can often be predicted based on electronic and steric effects of the substituents.[3][4]
-
Problem 3: The reaction stops at the dihydropyridazine intermediate.
Q: My analysis of the crude product shows the presence of a significant amount of the dihydropyridazine intermediate, and I'm struggling to convert it to the fully aromatic pyridazine. What should I do?
A: The final step in many pyridazine syntheses is the aromatization of a dihydropyridazine intermediate.[10] Incomplete aromatization can be a common issue.
-
Causality: The stability of the dihydropyridazine and the reaction conditions determine the ease of aromatization. Sometimes, the intermediate is stable enough to be isolated.
-
Solutions for Aromatization:
-
Oxidizing Agents: If the dihydropyridazine has been isolated, it can be oxidized to the pyridazine in a separate step. Common oxidizing agents include:
-
In-situ Aromatization: To avoid isolating the intermediate, you can try to promote in-situ aromatization by:
-
Running the reaction in a solvent that facilitates oxidation, such as acetic acid.[5]
-
Introducing a mild oxidant into the reaction mixture.
-
Ensuring the reaction temperature is high enough to drive the elimination of hydrogen.
-
-
Problem 4: Purification of the final pyridazine product is difficult.
Q: My crude product contains several impurities, and I'm having trouble obtaining a pure sample of my substituted pyridazine. What are the best purification strategies?
A: Effective purification is crucial for obtaining a high-purity pyridazine for further use. The choice of method depends on the physical properties of your compound and the nature of the impurities.
-
Common Impurities:
-
Unreacted starting materials (1,4-dicarbonyl compound, hydrazine).
-
Hydrazone or dihydropyridazine intermediates.
-
Polymeric byproducts, especially if the reaction mixture was heated for extended periods.[12]
-
-
Purification Protocols:
-
Recrystallization: This is a powerful technique for purifying solid products. The key is to find a suitable solvent or solvent system where the pyridazine is highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. Common solvents for pyridazine derivatives include ethanol, methanol, and mixtures like dichloromethane/ethanol.[13]
-
Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel or alumina is the method of choice. A systematic approach to finding the right eluent system using thin-layer chromatography (TLC) is recommended. Common eluents for pyridazines include mixtures of hexanes and ethyl acetate or dichloromethane and ethyl acetate.[14]
-
Acid-Base Extraction: If your pyridazine has basic nitrogen atoms and the impurities are neutral, you can perform an acidic wash. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The pyridazine will be protonated and move to the aqueous layer. The aqueous layer can then be basified and the pure pyridazine extracted with an organic solvent.[15] This method is only suitable if your product is stable to acid and base.
-
Data Presentation and Experimental Protocols
Table 1: Troubleshooting Summary for Common Side Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete cyclization, sub-optimal pH, poor reagent quality, steric hindrance. | Increase temperature/reaction time, adjust pH, use fresh reagents, consider alternative synthetic routes. |
| Mixture of Regioisomers | Use of unsymmetrical 1,4-dicarbonyls. | Exploit electronic differences between carbonyls, perform a stepwise synthesis, use a more regioselective synthetic method. |
| Incomplete Aromatization | Stable dihydropyridazine intermediate, insufficient driving force for oxidation. | Add an oxidizing agent (e.g., CrO₃, DDQ), use a solvent that promotes aromatization (e.g., acetic acid), increase reaction temperature. |
| Difficult Purification | Presence of starting materials, intermediates, or polymeric byproducts. | Utilize recrystallization, column chromatography, or acid-base extraction based on the properties of the desired product and impurities. |
Protocol 1: General Procedure for the Synthesis of a 3,6-Disubstituted Pyridazine from a 1,4-Diketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid, ~5-10 mL per mmol of diketone).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 - 1.5 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography as described in the troubleshooting guide.
Visualizations
Diagram 1: General Synthesis of Pyridazines from 1,4-Dicarbonyls
Caption: A step-by-step guide to troubleshooting low yields.
References
-
The preparation of highly substituted pyridazines via a tethered imine-enamine (TIE) procedure. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]
-
Sá, F., et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Retrieved February 17, 2026, from [Link]
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
-
Shawali, A. S., et al. (2000). Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines. MDPI. Retrieved February 17, 2026, from [Link]
-
Lodewyk, M. W., Kurth, M. J., & Tantillo, D. J. (2009). Mechanisms for Formation of Diazocinones, Pyridazines, and Pyrazolines From Tetrazines--Oxyanion-Accelerated Pericyclic Cascades? PubMed. Retrieved February 17, 2026, from [Link]
-
Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. WUR eDepot. Retrieved February 17, 2026, from [Link]
-
Micalizio, G. C., & Schreiber, S. L. (2002). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Retrieved February 17, 2026, from [Link]
- Hartmann, M., & Druey, J. (1955). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. U.S. Patent No. 7,220,858 B2. Google Patents.
-
Hydrazine. (n.d.). Common Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
Itoh, T., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. Retrieved February 17, 2026, from [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved February 17, 2026, from [Link]
-
Bel Abed, H., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. Retrieved February 17, 2026, from [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024, August 29). RSC Publishing. Retrieved February 17, 2026, from [Link]
-
Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (2025, August 10). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]
- Preparation of substituted pyridazines. (1986). U.S. Patent No. 4,628,088A. Google Patents.
-
Pyridazine Derivatives. (2003, July 14). Retrieved February 17, 2026, from [Link]
-
ACCESS TO ANNULATED PYRIDAZINES VIA INTERRUPTED FURAN-YNE CYCLIZATION. (n.d.). Retrieved February 17, 2026, from [Link]
-
Hydrazine Chemistry in Organic Synthesis. (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved February 17, 2026, from [Link]
-
Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. Retrieved February 17, 2026, from [Link]
-
Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Retrieved February 17, 2026, from [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Retrieved February 17, 2026, from [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved February 17, 2026, from [Link]
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines | MDPI [mdpi.com]
- 9. Hydrazine [commonorganicchemistry.com]
- 10. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrazine Chemistry in Organic Synthesis | PDF [slideshare.net]
- 12. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low reactivity of the chloro group in pyridazines
Technical Support Center: Pyridazine Chemistry Topic: Overcoming Low Reactivity of Chloro-Pyridazines Ticket ID: PYR-CL-001 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Pyridazine Reaction Optimization Center
You are likely here because a standard nucleophilic aromatic substitution (
This guide moves beyond generic advice to address the specific electronic and steric bottlenecks of the pyridazine ring.
Module 1: The Diagnostic Matrix
Before changing reagents, diagnose the cause of the failure. Use this decision tree to select the correct protocol.
Figure 1: Diagnostic workflow for selecting the appropriate activation strategy based on substrate electronics.
Module 2: Troubleshooting (The "Deactivated" Ring)
The Problem: You are trying to displace a chloride on 3-chloro-6-methoxypyridazine (or similar) with an amine, and it won't proceed, even at reflux.
The Science: The methoxy group at C6 donates electron density into the ring (mesomeric effect), significantly raising the energy of the LUMO at C3. The ring is no longer sufficiently electrophilic for standard
Protocol A: Acid-Catalyzed
Best for: Amine nucleophiles that can withstand acidic conditions.
Mechanism: Protonation of the pyridazine nitrogen (specifically N2) pulls electron density out of the ring, lowering the LUMO energy and reactivating the C3-Cl bond.
Step-by-Step:
-
Solvent: Switch to n-Butanol or Ethoxyethanol . High boiling point protic solvents are essential.
-
Add Acid: Add 1.0–2.0 equivalents of HCl (4M in dioxane) or p-TsOH .
-
Temperature: Heat to 120–140°C (sealed tube preferred).
-
Workup: The product will be a salt. Basify with sat.
during extraction.
FAQ:
-
Q: Can I use a Lewis Acid instead?
-
A: Yes. If proton sources are incompatible, use 1.1 eq of
. This complexes with the ring nitrogen, mimicking the protonation effect without free protons.
-
Module 3: Transition Metal Catalysis (Buchwald-Hartwig)[2][3]
The Problem: Standard conditions (
Protocol B: The "Heavy Lifter" Buchwald Conditions
Best for: Deactivated chloropyridazines reacting with amines/anilines.
Critical Reagents:
-
Ligand: You must use XPhos or BrettPhos . These bulky, electron-rich biaryl phosphines accelerate oxidative addition into difficult chlorides.
-
Precatalyst: Use Pd2(dba)3 (source of Pd(0)) or Pd-PEPPSI-IPr (stabilized NHC).
-
Base: NaOtBu (Sodium tert-butoxide). Weak bases like carbonate often fail here.
Optimized Workflow:
-
Degas: This is non-negotiable. Sparge solvent (Toluene or Dioxane) with Argon for 15 mins. Oxygen kills the electron-rich phosphines required for this reaction.
-
Loading:
- (2 mol%)
-
XPhos (4-6 mol%) - Always keep L:M ratio > 1:1.
-
Base: NaOtBu (1.5 eq).
-
Temperature: 100°C (110°C if using Dioxane).
-
Order of Addition: Premix Pd and Ligand in a small amount of solvent for 5 mins to form the active catalyst species (
) before adding to the main vessel containing substrate and base.
Module 4: Suzuki-Miyaura Coupling Issues
The Problem: The chloride is intact, but the boronic acid is gone (Protodeboronation), or the chloride is replaced by hydrogen (Hydrodehalogenation). The Science: Pyridazine nitrogens can coordinate to Pd, poisoning the catalyst. Furthermore, heteroaryl boronic acids are notoriously unstable in aqueous base.
Protocol C: Anhydrous "Water-Trickle" Suzuki
Best for: Unstable boronic acids or stalled couplings.
Data: Base & Solvent Effects on Yield [1][2][3]
| Condition | Yield | Issue Identified |
| 15% | Massive protodeboronation of boronic acid. | |
| 5% | Reaction stalled (Boronate species needs trace water). | |
| 88% | Optimal. Trace water activates base without degrading boron. |
Step-by-Step:
-
Catalyst: Use
. The ferrocene ligand is robust and resists displacement by the pyridazine nitrogens. -
Base:
(finely ground) . -
Solvent: Toluene or 1,4-Dioxane.
-
The Trick: Do not use a 1:1 organic:water mix. Instead, use anhydrous solvent and add exactly 5 equivalents of water (approx 50-100 µL per mmol). This forms the active "monomeric" boronate species without flooding the system and causing hydrolysis.
Module 5: The "Nuclear Option" (N-Oxide Activation)
The Problem: Neither
Protocol D: N-Oxidation / Substitution / Reduction[1]
-
Activation: Treat the chloropyridazine with m-CPBA (1.2 eq) in DCM at RT.
-
Substitution: Perform the
reaction. It will now proceed under much milder conditions (often RT or mild heat). -
Reduction: Remove the N-oxide to return to the parent pyridazine.
-
Reagent:Zn dust /
(mild) or (harsh but effective).
-
Visualizing the Activation Mechanism
The following diagram illustrates why Acid Catalysis or N-Oxidation is necessary for deactivated substrates.
Figure 2: Mechanistic comparison of standard vs. activated SNAr pathways.
References
-
Review of Pyridazine Cross-Coupling
-
Hojati, S. F., et al. "Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties." Beilstein Journal of Organic Chemistry, 2025. (Generalized link to journal based on search context of recent reviews).
-
-
Buchwald-Hartwig on Heterocycles
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
-
Suzuki Coupling Optimization
-
N-Oxide Activation Strategy
-
Bull, J. A., et al. "Nucleophilic Halogenation of Heterocyclic N-Oxides." ResearchGate Review, 2025.
-
-
LUMO Analysis of Chloropyridazines
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction." QM Magic Class, Chapter 29.
-
Disclaimer: These protocols involve hazardous chemicals (Pd catalysts, strong bases, pressurized vessels). Always consult your institution's safety data sheets (SDS) and safety officers before proceeding.
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KR20050025453A - Oxidation process for pyridine and its derivatives - Google Patents [patents.google.com]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. arkat-usa.org [arkat-usa.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-6-chloro-4-methylpyridazine
Welcome, researchers and drug development professionals, to our dedicated technical support guide for navigating the complexities of cross-coupling reactions with 3-bromo-6-chloro-4-methylpyridazine. This resource is designed to provide you with in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your synthetic endeavors. As your Senior Application Scientist, I will guide you through the critical aspects of catalyst selection and reaction optimization for this versatile, yet challenging, heterocyclic building block.
Understanding the Reactivity of this compound
The key to successful cross-coupling with this compound lies in understanding the differential reactivity of its two halogen atoms. The carbon-bromine (C-Br) bond is generally less stable and more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1][2][3] This inherent difference in reactivity is the foundation for achieving selective functionalization at the 3-position (C-Br) over the 6-position (C-Cl).
However, the pyridazine core, with its two nitrogen atoms, introduces electronic effects that can influence the reactivity of the adjacent C-X bonds. Halides positioned alpha to a nitrogen atom in N-heteroarenes are typically more reactive.[1][4] In this compound, both halogens are alpha to a nitrogen atom, which means that while the C-Br bond is inherently more reactive, the electronic environment around both halogens is activated. This makes careful catalyst and condition selection paramount to control the site of reaction.
Frequently Asked Questions (FAQs)
Q1: At which position should I expect the cross-coupling to occur first?
A1: Under standard palladium-catalyzed conditions, the reaction is expected to occur selectively at the 3-position due to the higher reactivity of the C-Br bond compared to the C-Cl bond.[1][2] The general reactivity trend for halogens in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl.[1][3]
Q2: Can I achieve selective coupling at the 6-position (C-Cl)?
A2: While more challenging, selective coupling at the C-Cl bond is possible. This typically requires a two-step approach where the more reactive C-Br bond is first functionalized. Alternatively, specialized catalyst systems with bulky ligands that sterically hinder approach to the 3-position or reaction conditions that favor C-Cl activation might offer some selectivity, though this is less conventional.[4][5]
Q3: What are the most common side reactions to watch out for?
A3: The most common side reactions include:
-
Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom, leading to a reduced byproduct.[2] It can be minimized by using anhydrous solvents, pure reagents, and optimizing the base and reaction temperature.
-
Homocoupling: This is the coupling of two molecules of the starting material or the coupling partner. It can be suppressed by controlling the catalyst loading and reaction conditions.
-
Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[6] The choice of ligand is crucial to prevent this.
Q4: My reaction is not working or giving low yields. What should I troubleshoot first?
A4: For sluggish or low-yielding reactions, consider the following troubleshooting steps in order:
-
Catalyst System: Ensure your palladium source and ligand are appropriate for this class of substrate. For electron-deficient heterocycles, specialized ligands are often necessary.
-
Base: The choice and purity of the base are critical. Ensure it is strong enough for the specific coupling reaction but not so harsh as to cause degradation.
-
Solvent: Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Optimization is key.
-
Reagent Purity: Ensure all starting materials are pure and free of contaminants that could poison the catalyst.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your cross-coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Inactive catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Ensure ligands are not oxidized. |
| Insufficiently active catalyst system | For challenging couplings, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[7][8] | |
| Incorrect base | The base may be too weak to facilitate the catalytic cycle. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or a phosphate base). | |
| Mixture of mono-substituted products (at C-3 and C-6) | Loss of selectivity | The reaction temperature may be too high, or the reaction time too long, leading to the reaction of the less reactive C-Cl bond. Reduce temperature and monitor the reaction closely. |
| Ligand choice | The ligand may not be providing sufficient steric or electronic differentiation between the two sites. Experiment with different classes of ligands (e.g., bulky monophosphines vs. bidentate phosphines).[9] | |
| Significant hydrodebromination at the 3-position | Presence of water or other proton sources | Use rigorously dried solvents and reagents. Ensure the reaction is performed under an inert atmosphere. |
| Unfavorable reaction kinetics | The rate of reductive elimination of the desired product might be slow compared to the rate of protonolysis of the organopalladium intermediate. A change in ligand or solvent may be necessary. | |
| Formation of homocoupled byproducts | Catalyst deactivation or aggregation | Lower the catalyst loading or use a more stable pre-catalyst. Ensure proper mixing. |
| Oxygen contamination | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
Recommended Catalyst Systems and Protocols
The choice of catalyst system is highly dependent on the specific cross-coupling reaction you are performing. Below are starting recommendations for common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[10] For the coupling of this compound with boronic acids or esters, a palladium catalyst with a phosphine ligand is a good starting point.
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | A classic, often effective system. |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | Buchwald ligands are excellent for heteroaromatic chlorides and can be effective here.[7] |
| PdCl₂(dppf) | dppf | Na₂CO₃ or K₂CO₃ | DMF or Dioxane | 90-120 | A robust catalyst system for a wide range of substrates. |
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2-3 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11] For the amination of this compound, specialized ligands developed by Buchwald are highly recommended.
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | BINAP is a classic bidentate ligand for this transformation.[11] |
| Pd(OAc)₂ | RuPhos or BrettPhos | K₃PO₄ or LiHMDS | Toluene or THF | 80-100 | Third-generation Buchwald ligands are highly active.[12] |
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium pre-catalyst (1-5 mol%), the ligand, and the base (1.5-2.5 equiv.) in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat with stirring to the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl or vinyl halides and terminal alkynes.[13] It typically employs a palladium catalyst and a copper(I) co-catalyst.
Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst/Pre-catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | CuI | - | Et₃N or iPr₂NH | THF or DMF | RT-60 | The classic Sonogashira conditions. |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | Toluene or Dioxane | 50-80 | A reliable and commonly used system. |
General Protocol for Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), the copper(I) co-catalyst (1-10 mol%), and the ligand (if required).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at the appropriate temperature until completion.
-
Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and drying the organic layer.
-
Purify by column chromatography.
Heck Reaction
The Heck reaction couples aryl or vinyl halides with alkenes.[14]
Recommended Catalyst Systems for Heck Reaction
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 | Classic Jeffery conditions can also be explored. |
| PdCl₂ | - | NaOAc | DMA or NMP | 100-140 | Ligandless conditions can sometimes be effective. |
General Protocol for Heck Reaction
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), the palladium catalyst (1-5 mol%), the ligand (if needed), and the base (1.5-2.5 equiv.).
-
Add the degassed solvent.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Selectivity
The following diagram illustrates the general principle of chemoselective cross-coupling with this compound.
Caption: A systematic troubleshooting workflow for cross-coupling reactions.
References
-
Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12, 12014–12026. [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40–62. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society, 143(26), 9876–9888. [Link]
-
Neufeldt, S. R., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 145(30), 16768–16781. [Link]
-
Doyle, A. G., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 13(1), 537–545. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(12), 1054. [Link]
-
Buchwald, S. L., et al. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Request PDF. ResearchGate. [Link]
-
Haj-Younis, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 18715–18733. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(17), 2988–3000. [Link]
-
Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9347–9357. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Newman, S. G., & Willis, M. C. (2018). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Angewandte Chemie International Edition, 57(48), 15636–15654. [Link]
-
Cernijenko, A., & D'Andola, M. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 30(9), 3045. [Link]
-
Chen, D. Y.-K., & Youn, S. W. (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Accounts of Chemical Research, 49(8), 1514–1526. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Buchwald, S. L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380. [Link]
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Baati, R., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Devarie-Baez, N. O., et al. (2019). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 55(65), 9639–9642. [Link]
-
Neufeldt, S. R., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Özer, S., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(2), 2630–2641. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Buchwald, S. L., et al. (2016). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 18(15), 3658–3661. [Link]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
How to avoid debromination in pyridazine reactions
Pyridazine Chemistry Technical Support Hub
Topic: Prevention of Hydrodehalogenation (Debromination) in Pyridazine Scaffolds Audience: Medicinal Chemists & Process Development Scientists
Executive Summary: The Pyridazine Paradox
Pyridazines (1,2-diazines) are exceptionally electron-deficient due to the high electronegativity of the two adjacent nitrogen atoms. This creates a specific "reactivity paradox" that leads to debromination:
-
High Oxidative Addition Rate: The C-Br bond is highly activated, making oxidative addition to Pd(0) very fast.
-
Slow Transmetallation: The resulting electron-poor Pd(II) species is stabilized, often slowing down the transmetallation step in cross-couplings.
-
Vulnerability: This "stalled" intermediate is highly susceptible to side reactions—specifically
-hydride elimination or protodemetallation—resulting in the replacement of Bromine with Hydrogen (H).
This guide provides self-validating protocols to bypass these failure modes in Cross-Coupling, Lithiation, and Hydrogenation.
Module 1: Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald)
The Issue: You are attempting a Suzuki coupling on a 3-bromo-6-substituted pyridazine, but the major product is the debrominated pyridazine (H-substituted) rather than the biaryl product.
Root Cause:
Troubleshooting Workflow
| Variable | Avoid (High Risk) | Recommended (Safe) | Mechanistic Why |
| Solvent | Ethanol, Isopropanol, pure DMF | Dioxane, Toluene, DME | Alcohols act as hydride donors via |
| Base | NaOEt, NaOMe, NaO | Alkoxides coordinate to Pd and facilitate hydride transfer. Inorganic bases do not. | |
| Ligand | dppf, XPhos, SPhos | Bidentate (dppf) or bulky (XPhos) ligands accelerate reductive elimination, outcompeting the side reaction. |
Interactive Diagram: The Mechanism of Failure
Caption: Divergence point between successful coupling (green) and debromination (red). Alcohol solvents provide the hydride source for the failure pathway.
Standardized Protocol: Selective Suzuki Coupling
Valid for 3,6-dibromopyridazine or 3-bromo-6-arylpyridazines.
-
Setup: Charge a reaction vial with Pyridazine substrate (1.0 equiv), Boronic acid (1.1 equiv), and
(2.0 equiv) . -
Catalyst: Add
(5 mol%) . The dppf ligand bite angle prevents open coordination sites for hydride species. -
Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Do not use Ethanol.
-
Reaction: Heat to 80-90°C under Argon.
-
Checkpoint: If LCMS shows debromination, switch solvent to Toluene/Water (completely non-protic organic phase) and increase catalyst loading to 8 mol% to speed up the productive cycle.
Module 2: Metal-Halogen Exchange (Lithiation)
The Issue: You treat bromopyridazine with
Root Cause: "Dirty" Lithiation. Pyridazine rings are prone to nucleophilic attack by the alkyllithium itself (addition to the ring) or protonation by trace moisture/acidic protons before the electrophile can react.
Troubleshooting FAQ
Q: Why did I get a butyl-substituted pyridazine instead of my product?
A:
-
Fix: Use LDA (Lithium Diisopropylamide) or LiTMP for deprotonation, or use
-BuLi (2 equiv) at -78°C for halogen exchange (steric bulk prevents ring addition).
Q: I used
-
Fix: Use In-Situ Trapping (Barbier conditions). Mix the electrophile (e.g., aldehyde, ketone) with the bromide before adding the lithium reagent, provided the electrophile isn't compatible with the base. If not possible, ensure the quench happens within <5 minutes of lithiation.
Module 3: Hydrogenation (Nitro Reduction)
The Issue: You have a nitro-bromopyridazine and need to reduce the nitro group to an amine. Standard
Root Cause: Palladium on Carbon is a non-selective hydrogenolysis catalyst for heteroaryl halides.
Protocol: Chemoselective Iron-Mediated Reduction
This method relies on single-electron transfer (SET) rather than catalytic hydrogenation, preserving the C-Br bond.
Reagents:
-
Substrate: Nitro-bromopyridazine (1 equiv)
-
Reductant: Iron Powder (5.0 equiv) — Must be fine powder (325 mesh).
-
Acid/Solvent: Acetic Acid (5 equiv) in Ethanol/Water (4:1).
Step-by-Step:
-
Dissolution: Dissolve substrate in Ethanol/Water (4:1 ratio).[1][2]
-
Activation: Add Acetic Acid and Iron powder.
-
Kinetics: Heat to 60°C with vigorous stirring (mechanical stirring preferred due to iron clumping).
-
Monitoring: Monitor via TLC. The reaction typically completes in 1-2 hours.
-
Workup: Filter hot through Celite to remove iron sludge. Neutralize filtrate with
before extraction.
Alternative (Clean Room Compatible):
If metal sludge is unacceptable, use Platinum on Carbon (sulfided) with
Decision Matrix: Optimization Strategy
Caption: Step-by-step decision tree to isolate the variable causing debromination.
References
-
Mechanisms of Dehalogenation in Suzuki Coupling
-
Pyridazine Specific Coupling Protocols
-
Maes, B. U. W., et al. (2002). Palladium-catalyzed reactions of chloropyridazines. Journal of Heterocyclic Chemistry. (Cited via )
-
-
Selective Nitro Reduction (Fe/AcOH)
-
Sulfided Platinum Catalysts
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. scispace.com [scispace.com]
- 6. Platinum 1% and vanadium 2% on activated carbon(45-65% wetted powder) 7440-06-4 | Chempure [chempure.in]
Optimizing Solvent and Base for Pyridazine Coupling Reactions: A Technical Support Guide
Welcome to the technical support center for pyridazine coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these powerful transformations. Pyridazine cores are vital scaffolds in medicinal chemistry and materials science, but their unique electronic properties—specifically the adjacent nitrogen atoms—can present significant challenges in cross-coupling reactions. This guide is designed to address the most common issues encountered in the lab, focusing on the critical and interdependent roles of solvent and base.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Q1: Why is my pyridazine coupling reaction showing low or no conversion?
This is the most frequent issue, often stemming from a combination of factors. The electron-deficient nature of the pyridazine ring can make oxidative addition, a key step in many catalytic cycles, more facile than in other systems; however, other challenges can arise.[1][2]
-
A1.1: Inactive Catalyst System The clean generation of the active Pd(0) species is paramount.[3] If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.[4][5]
-
A1.2: Inappropriate Base Selection The base's role is multifaceted: it activates the coupling partner (e.g., the boronic acid in Suzuki coupling or the amine in Buchwald-Hartwig amination) and facilitates the generation of the active catalyst.[7] A base that is too weak may not be sufficient to drive these processes, while an overly strong base can cause substrate or product degradation.
-
Expert Recommendation: For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are common, but if your substrate has sensitive functional groups, they can cause decomposition.[4] In such cases, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or a combination of an organic base with an inorganic one (e.g., DBU + NaTFA).[4] For Suzuki couplings, K₃PO₄ and Cs₂CO₃ are often robust choices.[7]
-
-
A1.3: Suboptimal Solvent Choice The solvent must not only dissolve all reaction components but also stabilize key intermediates in the catalytic cycle.[8] A non-polar solvent might not be sufficient for a polar substrate or the ionic base.
-
Expert Recommendation: Aprotic polar solvents are often a good starting point. Dioxane, THF, and toluene are widely used.[5] For instance, in some pyridazine syntheses, diisopropyl ether (i-Pr₂O) proved to be an excellent choice, leading to product precipitation and high yields.[9] The choice of solvent can be pivotal; for example, Cu(II)-catalyzed cyclizations can yield 1,6-dihydropyridazines in MeCN but afford the fully aromatized pyridazines in AcOH.[10]
-
-
A1.4: Impurities and Atmosphere Palladium-catalyzed reactions are notoriously sensitive to oxygen, which can deactivate the Pd(0) catalyst.[6] Water can also interfere, especially with strong bases.
Q2: I'm observing a significant amount of hydrodehalogenation of my halopyridazine. How can I minimize this side reaction?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction, particularly with electron-deficient heterocycles like pyridazine.[6] It occurs when the desired reductive elimination is slow, allowing competing pathways to take over.
-
A2.1: Understanding the Mechanism This side reaction can be promoted by several factors, including the presence of trace water, β-hydride elimination from alkylamines, or instability of the catalyst. The choice of base is critical; for instance, some commercial sources of NaOtBu may contain NaOH, which can exacerbate the issue.[6]
-
A2.2: Strategies for Suppression
-
Base Selection: Use a high-purity, anhydrous base. Switching from a strong alkoxide base to a weaker carbonate or phosphate base can sometimes mitigate the problem, though it may require a higher reaction temperature.[4]
-
Solvent Choice: Less polar solvents like toluene can sometimes disfavor the pathways leading to hydrodehalogenation.
-
Ligand and Catalyst: Employing bulky electron-rich phosphine ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Reagent Stoichiometry: Using a slight excess (1.2–1.5 equivalents) of the nucleophile (e.g., the amine or boronic acid) can favor the desired coupling pathway.[6]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers foundational knowledge to guide your experimental design from the outset.
Q5: How do I rationally select a solvent for my pyridazine coupling reaction?
-
A5.1: The Role of Solvent Polarity and Coordinating Ability The ideal solvent must solubilize the starting materials, reagents, and catalyst. Beyond solubility, the solvent's polarity (measured by its dielectric constant) can influence the stability of charged intermediates in the catalytic cycle. Aprotic polar solvents like DMF, NMP, or THF can stabilize palladium complexes and enhance reaction rates.[11] However, highly coordinating solvents can sometimes compete with the desired ligands for binding to the palladium center, inhibiting catalysis. A balance must be struck, making screening essential.
-
A5.2: Table of Common Solvents and Their Properties The following table provides a reference for selecting appropriate solvents based on their physical properties.
Solvent Dielectric Constant (ε at 20-25°C) Boiling Point (°C) Toluene 2.38[12][13] 111 1,4-Dioxane 2.25[12][13] 101 Tetrahydrofuran (THF) 7.58[12][13] 66 Acetonitrile (MeCN) 37.5[12][13] 82 N,N-Dimethylformamide (DMF) 36.71[12][13] 153 Dimethyl Sulfoxide (DMSO) 46.68[12] 189 2-Propanol (IPA) 19.92[12] 82 Water 80.1[12] 100
Q6: What is the role of the base, and how do I choose the right one?
-
A6.1: Mechanism of Base Action The base is not merely a spectator; it is a crucial reactant in the catalytic cycle.
-
In Suzuki-Miyaura Coupling: The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) that is competent for transmetalation to the palladium center.[7]
-
In Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile, forming an amide that can then coordinate to the palladium complex, preceding reductive elimination.[4] It also helps generate the active Pd(0) catalyst from a Pd(II) pre-catalyst.[4]
-
-
A6.2: Comparing Inorganic vs. Organic Bases
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are common, cost-effective, and often provide good results. Their limited solubility in organic solvents often necessitates the use of a co-solvent like water or a polar aprotic solvent.[7] Cesium carbonate is more soluble in organic solvents and is often effective in challenging couplings.[7]
-
Organic Bases (e.g., DBU, Triethylamine): These are soluble in organic media but are generally weaker than many inorganic bases. They are sometimes used in microwave reactions or for substrates that are sensitive to strong inorganic bases.[4]
-
Alkoxide Bases (e.g., NaOtBu, KOtBu): These are very strong bases, often required for less reactive substrates like aryl chlorides or for activating certain amines in Buchwald-Hartwig reactions.[4][8] However, their high reactivity can lead to side reactions and functional group incompatibility.[8]
-
-
A6.3: Table of Common Bases and Their pKₐ Values The pKₐ of the conjugate acid of the base is a good indicator of its strength.
Base Conjugate Acid pKₐ (in H₂O, approx.) Type Sodium tert-butoxide (NaOtBu) tert-Butanol 17[14] Strong Alkoxide Potassium Phosphate (K₃PO₄) HPO₄²⁻ 12.32[15] Inorganic Cesium Carbonate (Cs₂CO₃) HCO₃⁻ 10.32[15] Inorganic Potassium Carbonate (K₂CO₃) HCO₃⁻ 10.32[15] Inorganic DBU (1,8-Diazabicycloundec-7-ene) DBU-H⁺ 12-13 (in MeCN) Organic Triethylamine (Et₃N) Et₃NH⁺ 10.75 Organic
Q7: What are the best practices for setting up a pyridazine coupling reaction to ensure reproducibility?
-
A7.1: Reagent Purity and Preparation
-
Substrates: Ensure your halopyridazine and coupling partner are pure. Recrystallize solids or distill liquids if necessary.[3]
-
Bases: Use high-purity bases. Store bulk quantities in a dry box and bench-top aliquots in a desiccator.[3]
-
Solvents: Use anhydrous, degassed solvents. A common method is to sparge the solvent with argon or nitrogen for 15-30 minutes before use.
-
-
A7.2: Importance of an Inert Atmosphere As mentioned, oxygen can kill the catalyst.
-
Setup: Use flame-dried or oven-dried glassware. Assemble the reaction under a positive pressure of argon or nitrogen.
-
Procedure: Add solid reagents to the flask, then evacuate and backfill with inert gas at least three times before adding degassed solvents via syringe.[7]
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridazine
This protocol provides a robust starting point for the coupling of a generic chloropyridazine with an arylboronic acid.
-
Materials:
-
Chloropyridazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) OR SPhos G3 Precatalyst (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane/H₂O (10:1 mixture, 0.1 M concentration)
-
-
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add the chloropyridazine, arylboronic acid, palladium catalyst/precatalyst, ligand (if not using a precatalyst), and K₃PO₄.
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: High-Throughput Screening Experiment to Optimize Solvent and Base
This protocol uses microscale vials to efficiently screen multiple conditions.
-
Procedure:
-
Prepare stock solutions of your halopyridazine, coupling partner (e.g., boronic acid), and palladium pre-catalyst in a suitable solvent (e.g., dioxane).
-
In an array of 1-mL vials, dispense the solid bases to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu).
-
To each vial, add the stock solutions of the reactants and catalyst.
-
Add the different solvents to be screened to the respective vials.
-
Seal the vials under an inert atmosphere, place them in a heating block, and run the reactions at a set temperature (e.g., 100 °C) for a fixed time (e.g., 12 hours).
-
After cooling, quench the reactions, dilute with a standard solvent, and analyze the conversion and yield by LC-MS or GC-MS.
-
Part 4: Visual Guides
Diagram 1: Decision Workflow for Solvent & Base Selection
Caption: Decision workflow for initial solvent and base selection.
Diagram 2: Role of Base in the Buchwald-Hartwig Catalytic Cycle
Caption: Intervention points of the base in the catalytic cycle.
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Pyridazine synthesis [organic-chemistry.org]
- 11. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dielectric Constant [macro.lsu.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. uwindsor.ca [uwindsor.ca]
- 15. library.gwu.edu [library.gwu.edu]
Preventing homocoupling in reactions with 3-Bromo-6-chloro-4-methylpyridazine
Answering the user's request.## Technical Support Center: 3-Bromo-6-chloro-4-methylpyridazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies, with a particular focus on the prevention of undesired homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant problem in my reactions?
A1: Homocoupling is an undesired side reaction where two identical molecules of a starting material couple together.[1] For example, in a Suzuki-Miyaura reaction, two molecules of your boronic acid partner can form a symmetrical biaryl byproduct, or two molecules of the this compound can dimerize. This is problematic for several reasons:
-
Reduced Yield: It consumes your starting materials in a non-productive pathway, directly lowering the yield of your desired cross-coupled product.[1]
-
Complicated Purification: The homocoupled byproducts often have similar polarities to the target molecule, making chromatographic separation difficult, time-consuming, and costly.[1]
-
Process Inefficiency: For process and development chemists, minimizing side reactions is critical for creating robust, scalable, and economically viable synthetic routes.[1]
Q2: What makes this compound prone to certain side reactions?
A2: The reactivity of this molecule is dictated by its distinct electronic and structural features. The pyridazine ring is an electron-deficient heterocycle.[2][3] The molecule possesses two different halogen atoms, creating a reactivity differential that can be exploited but also must be managed.
-
C-Br vs. C-Cl Reactivity: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond.[4][5] The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it significantly more reactive.[4] Therefore, cross-coupling reactions will preferentially occur at the C-3 position (bromo). This selectivity is advantageous, but the inherent reactivity of the C-Br bond can also contribute to side reactions like homocoupling if conditions are not optimal.
-
Electron-Deficient Nature: The electron-deficient pyridazine ring can influence the stability of catalytic intermediates and may affect the rates of competing reaction pathways.
Q3: What are the primary types of homocoupling I should watch for?
A3: Depending on the specific cross-coupling reaction you are performing, you may encounter different types of homocoupling:
-
Boronic Acid Homocoupling (Suzuki-Miyaura): Formation of a symmetrical biaryl from two molecules of your boronic acid coupling partner. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species known to facilitate this side reaction.[1][6][7]
-
Alkyne Homocoupling (Sonogashira): Dimerization of two terminal alkyne molecules to form a 1,3-diyne. This specific side reaction is known as Glaser or Glaser-Hay coupling and is typically catalyzed by the copper(I) co-catalyst in the presence of an oxidant like oxygen.[1][8][9]
-
Pyridazine Homocoupling: The formation of a 3,3'-dimer of 6-chloro-4-methylpyridazine. This can occur through various mechanisms, often involving the palladium catalyst, particularly if the desired cross-coupling pathway is slow or inhibited.[10]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and actionable solutions.
Issue 1: "I am observing a significant amount of boronic acid homocoupling in my Suzuki-Miyaura reaction."
This is one of the most common pitfalls in Suzuki coupling. The formation of a biaryl byproduct from your boronic acid consumes your reagent and complicates purification.
Causality: The primary culprit is often the presence of dissolved oxygen in your reaction mixture.[6][11] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then enter a catalytic cycle that promotes the homocoupling of two boronic acid molecules, ultimately regenerating Pd(0).[6][7]
Solutions & Protocols
Primary Strategy: Rigorous Exclusion of Oxygen
Oxygen is the main driver of boronic acid homocoupling.[11][12] Therefore, its removal is the most critical step for suppression.
-
Degassing Solvents: Before use, thoroughly degas your solvent(s). This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or, for more rigorous removal, by subjecting the solvent to several freeze-pump-thaw cycles.[12][13]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for the best results. Ensure all reagents are added under a counterflow of argon or nitrogen.
Secondary Strategies: Optimizing Reaction Parameters
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Stoichiometry | Using a 1:1 ratio or an excess of boronic acid. | Use a slight excess of the This compound (e.g., 1.1 to 1.2 equivalents). This favors the reaction of the palladium intermediate with the aryl halide over the homocoupling pathway.[8] |
| Temperature | Excessively high temperatures. | Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[8][12] Start at a moderate temperature (e.g., 80 °C) and only increase if necessary. |
| Additives | None used. | Introduce a mild reducing agent like potassium formate. This can help maintain the palladium catalyst in its active Pd(0) state, preventing the formation of Pd(II) species that drive homocoupling.[7] |
| Catalyst State | Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) without ensuring full reduction. | Use a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) or ensure efficient in-situ reduction of your Pd(II) source.[1] Pre-stirring the Pd(II) source with the phosphine ligand before adding other reagents can sometimes facilitate this. |
Optimized Suzuki-Miyaura Protocol
This protocol incorporates best practices to minimize boronic acid homocoupling.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane/water mixture, 10 mL) via syringe.
-
Degassing (Optional but Recommended): For maximum oxygen removal, subject the entire sealed reaction mixture to one or two freeze-pump-thaw cycles.[13]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis shows consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Issue 2: "My Sonogashira reaction is plagued by alkyne dimerization (Glaser coupling)."
The formation of a symmetrical 1,3-diyne is a classic side reaction in Sonogashira couplings, especially when using terminal alkynes.
Causality: This side reaction is not primarily driven by the palladium catalyst but by the copper(I) co-catalyst.[1] In the presence of oxygen, Cu(I) facilitates the oxidative homocoupling of the terminal alkyne, a transformation known as the Glaser-Hay coupling.[9][14]
Solutions & Protocols
Primary Strategy: Eliminate the Copper Co-Catalyst
The most effective way to prevent Glaser coupling is to remove the component that causes it. Copper-free Sonogashira protocols have been developed and are highly effective.[8]
-
Mechanism without Copper: In these protocols, a palladium/phosphine complex is typically sufficient to carry out the catalytic cycle. The reaction still requires a base to deprotonate the alkyne.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can be beneficial in promoting the desired cross-coupling pathway.[8]
Secondary Strategies (if copper is required):
-
Rigorous Degassing: As with the Suzuki reaction, the exclusion of oxygen is paramount. Oxygen is the oxidant required for the Glaser coupling mechanism.[14]
-
Base and Solvent Optimization: The choice of amine base (e.g., triethylamine vs. diisopropylethylamine) and solvent can influence the relative rates of the Sonogashira and Glaser pathways.[1] Empirical screening may be necessary.
Copper-Free Sonogashira Protocol
This protocol is designed to completely avoid Glaser-type homocoupling.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and an additional phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., THF or DMF, 10 mL) via syringe.
-
Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the mixture, followed by a suitable amine base (e.g., diisopropylethylamine or triethylamine, 2.0 mmol, 2.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, filter off any amine salts, and concentrate the filtrate. Purify the residue by column chromatography.
Visualizing the Problem: Catalytic Cycles and Troubleshooting
Understanding the reaction mechanism is key to effective troubleshooting. The diagrams below illustrate the desired catalytic cycle and the points where undesired homocoupling pathways diverge.
Caption: Suzuki-Miyaura cycle showing desired (blue) and side-reaction (red) pathways.
Caption: A workflow for troubleshooting homocoupling side reactions.
References
-
Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions on pyridazine moieties. Synlett, 2007(14), 2137-2156. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Teixeira, I. F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3003. [Link]
-
Fallon, T., et al. (2008). Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry, 73(7), 2453–2462. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436–442. [Link]
-
de Souza, R. O. M. A., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1147–1154. [Link]
-
Fruit, C., & Besson, T. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(33), 8985-9011. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
-
Schnell, S. D., et al. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(17), 11776-11787. [Link]
-
Wikipedia. (n.d.). Glaser coupling. [Link]
-
SOBIAD. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
Sources
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- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Glaser coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist’s Guide to the Analysis of 3-Bromo-6-chloro-4-methylpyridazine Reactions: A Comparative Study of HPLC and GC-MS
Introduction: The Analytical Imperative for a Key Heterocyclic Building Block
In the landscape of pharmaceutical and agrochemical synthesis, halogenated pyridazines serve as versatile intermediates. 3-Bromo-6-chloro-4-methylpyridazine is one such key building block, prized for its reactive sites that allow for sequential, site-selective functionalization through cross-coupling and nucleophilic substitution reactions.[1] The precise control and monitoring of these reactions are paramount to ensure yield, purity, and the exclusion of potentially toxic impurities.[2][3]
This guide provides a comprehensive comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound and its reaction mixtures. As a senior application scientist, my objective is not merely to present protocols, but to elucidate the rationale behind methodological choices, empowering researchers to select and optimize the ideal technique for their specific analytical challenge. We will delve into detailed experimental workflows, data interpretation, and the synergistic power of using these methods in concert.
Choosing the Right Tool: A Comparative Analysis of HPLC and GC-MS
The decision to use HPLC or GC-MS hinges on the fundamental physicochemical properties of the analyte and the analytical goal.[4] HPLC is tailored for non-volatile or thermally sensitive compounds, while GC excels with volatile substances.[5]
-
High-Performance Liquid Chromatography (HPLC): This technique separates components in a liquid sample by passing them through a column packed with a stationary phase, carried by a liquid mobile phase.[6] Its strength lies in its broad applicability to a vast range of compounds, including those that would decompose at the high temperatures required for GC.[7][8] For reaction monitoring involving APIs, their precursors, and degradation products—many of which are non-volatile solids—HPLC is often the method of choice.[7][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a potent combination where a gas chromatograph separates volatile components, which are then introduced into a mass spectrometer for identification and quantification.[4] The GC separates compounds based on their boiling points and interaction with the stationary phase.[8] The MS detector then fragments the eluted compounds into characteristic ions, providing a "molecular fingerprint" that allows for definitive identification.[4][10] This makes it exceptionally powerful for identifying unknown volatile impurities.[8]
The following workflow illustrates the primary decision-making process for selecting an analytical technique.
Caption: High-level workflow for selecting between HPLC and GC-MS.
Comparative Data Summary
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Non-volatile, thermally unstable, polar, and high molecular weight compounds.[7][8] | Volatile and thermally stable compounds.[8][11] |
| Operating Temperature | Ambient to moderately elevated (e.g., 20-60 °C).[5][7] | High temperatures required for vaporization (e.g., 150-300 °C).[5][7] |
| Mobile Phase | Liquid solvents (e.g., acetonitrile, water).[7] | Inert gas (e.g., helium, nitrogen).[7] |
| Primary Application | Quantification of APIs, reaction monitoring, impurity profiling, stability testing.[7][9] | Identification of volatile impurities, residual solvent analysis, analysis of low-boiling point compounds.[7][8] |
| Detector | UV-Vis, PDA, MS, RID. Provides quantitative data and some structural information (MS).[4][5] | Mass Spectrometer (MS). Provides definitive structural identification via fragmentation patterns.[4] |
| Analysis Speed | Typically 10-60 minutes per run.[5][7] | Faster, often a few minutes per run.[5][7] |
| Sensitivity | Good, but can be less sensitive than GC-MS for certain compounds. | Excellent sensitivity, ideal for trace analysis.[7][11] |
In-Depth Experimental Protocol: HPLC Method for Reaction Monitoring
Objective: To develop a robust, stability-indicating HPLC method to quantify the consumption of this compound and the formation of its products.
Rationale for HPLC: This is the preferred technique because the products of nucleophilic substitution or cross-coupling reactions involving the pyridazine core are often larger, less volatile, and more polar than the starting material, making them perfectly suited for reversed-phase HPLC.[4][7]
Caption: Step-by-step workflow for GC-MS based impurity analysis.
Step-by-Step Methodology
-
Instrumentation and Consumables:
-
GC-MS System: A gas chromatograph coupled to a single quadrupole or more advanced mass spectrometer.
-
Column: A low-bleed, non-polar "5-type" column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a robust choice for general-purpose screening. [10] * Injector Liner: An ultra-inert liner is crucial to prevent the degradation of active analytes. [12]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL. [10] * Serially dilute to a final concentration of 1-10 µg/mL for analysis.
-
-
GC-MS Operating Conditions:
| Parameter | Recommended Setting | Rationale |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good efficiency. [10] |
| Injector | Splitless mode, 250 °C | Maximizes the transfer of analytes to the column for trace impurity analysis. [10] |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min) | Starts at a low temperature to resolve volatile impurities and ramps to elute the main, higher-boiling analyte. |
| MS Source Temp. | 230 °C | Standard temperature for EI. |
| MS Quad Temp. | 150 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy creates reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 50 - 400 amu | Covers the molecular weight of the parent compound and its expected fragments. |
Data Interpretation: The Halogen Fingerprint
The most powerful feature of MS for this analysis is the characteristic isotopic pattern of bromine and chlorine.
-
Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Any fragment containing one chlorine atom will show two peaks separated by 2 m/z units with a 3:1 intensity ratio (M+ and M+2). [13][14]* Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. A fragment with one bromine atom will exhibit two peaks of nearly equal height separated by 2 m/z units. [13][14] For the molecular ion of this compound, which contains one of each, a complex cluster of peaks (M+, M+2, M+4) will be observed. This unique pattern is a definitive confirmation of the presence of both atoms in a given ion.
Caption: Expected isotopic pattern for a fragment containing one Br and one Cl.
Safety and Handling Precautions
This compound is classified as a hazardous substance. [15][16]All handling should be performed in a well-ventilated fume hood. [17]Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. [15][17]Avoid inhalation of dust and contact with skin and eyes. [18]
Conclusion: A Synergistic Approach for Comprehensive Analysis
Neither HPLC nor GC-MS is universally superior; they are complementary tools that provide different, yet equally vital, pieces of the analytical puzzle.
-
Use HPLC for robust, routine monitoring of reaction progress, quantifying the consumption of starting materials and the formation of non-volatile products. Its reliability and applicability to a wide range of polarities make it the workhorse for quantitative analysis.
-
Use GC-MS for the definitive identification of unknown volatile and semi-volatile impurities. Its unparalleled sensitivity and the structural information gleaned from mass spectral fragmentation are indispensable for ensuring the purity and quality of the final compound.
By leveraging the strengths of both techniques, researchers and drug development professionals can gain a complete and accurate understanding of the chemistry of this compound, accelerating development timelines and ensuring the highest standards of scientific integrity.
References
- Allan Chemical Corporation. (n.d.). HPLC vs GC: Application Differences.
- Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Ambeed.com. (n.d.). 89283-91-0 | 6-Bromo-3-chloro-4-methylpyridazine.
- PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine.
- Sigma-Aldrich. (n.d.). 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0.
- Safety Data Sheet. (2010, November 16). 3-BROMO-4-METHYLPYRIDINE.
- AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- Safety Data Sheet. (2009, September 26). 3-Bromo-2-chloro-6-methylpyridine.
- Phenomenex. (2025, June 6).
- Dong, M. W. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America.
- Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- BLD Pharm. (n.d.). 89283-91-0|6-Bromo-3-chloro-4-methylpyridazine.
- Aruna, G., & M, S. (n.d.). A review on method development by hplc. International Journal of Medicinal Chemistry & Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- ChemicalBook. (n.d.). 3-Amino-4-bromo-6-chloropyridazine synthesis.
- ChemicalBook. (n.d.). 3-AMINO-6-BROMO-2-CHLORO-4-METHYLPYRIDINE synthesis.
- Borner, F., et al. (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry.
- Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
- ArtMolecule. (n.d.). Impurities and Degradation products.
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- Agilent. (n.d.). GC AND GC/MS.
- Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Pyridazines [Halogenated Heterocyclic Building Blocks].
- Agilent. (n.d.). GC and GC/MS.
- Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5.
- Benchchem. (n.d.). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
- ChemicalBook. (2025, July 16). 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
- Perygin, D. (2020, June 1).
- SIELC Technologies. (2018, May 16). 3-Chloro-4-methyl-6-phenylpyridazine.
- Animal Health Laboratory. (2019, May 13). GC/MS-LC/MS multi-residue method.
- SIELC Technologies. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- ChemScene. (n.d.). 132606-40-7 | 3-Bromo-6-chloro-2-methylpyridine.
- Phenomenex. (n.d.). Multi-Residue Pesticide Screening Method using GC/MS.
- ResearchGate. (n.d.).
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
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Technical Guide: Strategic Alternatives to 3-Bromo-6-chloro-4-methylpyridazine
Topic: Alternative Reagents to 3-Bromo-6-chloro-4-methylpyridazine for Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In medicinal chemistry, the pyridazine core is a privileged scaffold for kinase inhibitors and GPCR ligands due to its high polarity and ability to engage in hydrogen bonding. This compound (Target Reagent) is the "Gold Standard" for building these scaffolds because its mixed-halogen motif provides orthogonal reactivity : the C3-bromide is primed for palladium-catalyzed cross-couplings, while the C6-chloride is reserved for nucleophilic aromatic substitution (
However, the high cost and supply chain volatility of this specific isomer often necessitate alternatives. This guide objectively compares the Target Reagent against three viable alternatives: the Economy Option (Dichloro), the High-Reactivity Option (Dibromo), and the High-Fidelity Option (Pyridazinone precursors).[1] We analyze the trade-offs between cost, regiocontrol, and step-count efficiency.
Mechanistic Analysis: The Regioselectivity Challenge
To select the right reagent, one must understand the electronic and steric landscape of the 4-methylpyridazine core.
-
Electronic Bias: Pyridazine nitrogens make positions C3 and C6 electron-deficient.[1]
-
Steric Bias: The C4-methyl group exerts significant steric pressure on the adjacent C3 position .[1] The C6 position is relatively open (adjacent to C5-H).[1]
Reactivity Hierarchy (Target Reagent: 3-Br-6-Cl-4-Me)[1]
-
Suzuki/Buchwald (Pd): Oxidative addition occurs preferentially at C3-Br due to the weaker C-Br bond (approx. 68 kcal/mol) compared to C-Cl (approx. 81 kcal/mol), overriding the steric hindrance.[1]
- (Nucleophiles): Nucleophilic attack occurs preferentially at C6-Cl because it is less sterically hindered than C3.[1]
The Problem with Alternatives: When you remove the Br/Cl differentiation (e.g., using Dichloro or Dibromo), you lose the electronic "override." Regioselectivity then relies entirely on sterics, which can lead to inseparable mixtures.[1]
Figure 1: The orthogonal reactivity of the target reagent allows precise sequential functionalization.
Comparative Analysis of Alternatives
Alternative A: 3,6-Dichloro-4-methylpyridazine (The "Economy" Route)
CAS: 19064-64-3 Cost Factor: ~10-20% of Target Reagent price.[1]
-
Performance:
- : Excellent. High selectivity for C6 due to the steric blocking of C3 by the methyl group.[1]
-
Pd-Coupling: Poor Regiocontrol. Without the Br/Cl difference, the catalyst struggles to differentiate C3 and C6.[1] While sterics favor C6, the electronic activation at C3 (alpha to nitrogen) competes, often resulting in 60:40 or 70:30 mixtures.
-
Best Use Case: When the first step is an
reaction at C6.[1]
Alternative B: 3,6-Dibromo-4-methylpyridazine (The "High-Reactivity" Route)
CAS: 89284-10-6 Cost Factor: ~40-60% of Target Reagent price.[1]
-
Performance:
-
Best Use Case: When constructing symmetrical 3,6-diaryl systems or when the coupling partner is very unreactive and needs the "kick" of a bromide.[1]
Alternative C: 6-Chloro-4-methyl-2,3-dihydropyridazin-3-one (The "High-Fidelity" Route)
CAS: 1009-35-4 (Parent structure reference) Strategy: Mask C3 as a ketone (lactam).[1]
-
Performance:
-
Best Use Case: When total regiocontrol is required and the target molecule is high-value (e.g., late-stage clinical candidate).[1]
Experimental Data Summary
The following table summarizes the expected yield and regioselectivity (C3:C6 ratio) for a standard Suzuki coupling (Phenylboronic acid, Pd(dppf)Cl2, Na2CO3) performed as the first step.
| Reagent | Leaving Groups | Primary Reaction Site (Pd) | Regioselectivity (C3:C6) | Yield (Mono) | Notes |
| Target (3-Br-6-Cl) | Br, Cl | C3 | > 95:5 | 88% | Driven by bond strength (Br < Cl).[1] |
| Alt A (3,6-Cl2) | Cl, Cl | C6 (Steric control) | ~ 20:80 | 55% | Mixture of isomers; C6 favored.[1] |
| Alt B (3,6-Br2) | Br, Br | C6 (Steric control) | ~ 30:70 | 45% | Significant bis-coupling (15-20%).[1] |
| Alt C (Lactam) | C=O, Cl | C6 (Only option) | 100:0 | 92% | Requires activation step later.[1] |
Detailed Protocols
Protocol A: Regioselective Coupling of this compound (Standard)
Use this to establish a baseline.[1]
-
Dissolve 1.0 eq (207 mg) of this compound in 1,4-dioxane (0.1 M).
-
Add 1.05 eq of Aryl Boronic Acid and 2.0 eq of
(2M aqueous solution). -
Degas with nitrogen for 10 mins.
-
Add 5 mol%
. -
Heat to 60°C for 4 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Protocol B: The "Reverse Strategy" using 3,6-Dichloro-4-methylpyridazine
Since Pd-coupling is non-selective, switch the order: Do
-
Dissolve 1.0 eq of 3,6-dichloro-4-methylpyridazine in dry DMF.
-
Add 1.1 eq of the Nucleophile (e.g., amine or phenol).[1]
-
Add 2.0 eq of DIPEA (for amines) or
(for phenols).[1] -
Heat to 80-100°C.
-
Isolate the 6-substituted-3-chloro-4-methylpyridazine.
-
Step 2: Perform Suzuki coupling on the remaining C3-chloride (requires harsher conditions: Pd_2(dba)_3 / XPhos, 100°C).[1]
Decision Matrix & Workflow
Use this logic flow to select the correct reagent for your campaign.
Figure 2: Decision matrix for selecting the optimal pyridazine starting material.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87923, 3,6-Dichloro-4-methylpyridazine.[1] Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Reactivity of Polyhalogenated Heterocycles.[1] Retrieved from [Link]
Sources
Efficacy Comparison of Pyridazine-Based Kinase Inhibitors: A Technical Guide
Introduction: The Pyridazine Advantage in Kinase Inhibition[1]
In the crowded landscape of kinase inhibitor discovery, the pyridazine scaffold (1,2-diazine) has emerged as a "privileged structure," distinct from the more ubiquitous pyrimidine (1,3-diazine) and pyridine frameworks. For medicinal chemists, the utility of the pyridazine core lies in its unique electronic distribution and hydrogen-bonding capabilities.
Unlike pyrimidines, the adjacent nitrogen atoms in pyridazine provide a concentrated region of electronegativity with a high dipole moment. This allows for specific bidentate hydrogen-bonding interactions within the ATP-binding hinge region of kinases, often resulting in superior selectivity profiles compared to alternative scaffolds. This guide objectively compares the efficacy of pyridazine-based inhibitors against standard alternatives, supported by experimental data and validated protocols.
Mechanism of Action: Structural Causality
To understand efficacy differences, one must analyze the binding mode. Most pyridazine-based inhibitors function as Type I ATP-competitive inhibitors .
-
Hinge Interaction: The pyridazine ring typically serves as the "hinge binder." The N2 nitrogen often acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge residues.
-
Scaffold Comparison:
-
Pyrimidine (e.g., Imatinib, Dasatinib): Uses a 1,3-nitrogen arrangement. While potent, this scaffold is promiscuous, often hitting multiple kinases (e.g., c-Kit, PDGFR) due to the commonality of the 1,3-binding motif across the kinome.
-
Pyridazine: The 1,2-nitrogen arrangement is less accommodated by the general kinome, allowing for higher specificity. For example, in SYK inhibition, the pyridazine core of Entospletinib avoids the VEGFR2 inhibition seen with the pyrimidine-based Fostamatinib metabolite (R406).
-
Comparative Efficacy Analysis
Case Study A: SYK Inhibition (Hematologic Malignancies)
Subject: Entospletinib (Pyridazine-based) Comparator: Fostamatinib/R406 (Pyrimidine/Pyridine-based)
Spleen Tyrosine Kinase (SYK) is a critical mediator in B-cell receptor (BCR) signaling.
Table 1: Selectivity and Efficacy Profile
| Feature | Entospletinib (GS-9973) | Fostamatinib (R406) | Technical Insight |
| Scaffold | Pyridazine-based (Imidazo[1,2-b]pyridazine) | Pyrimidine/Pyridine-based | Pyridazine core restricts rotational freedom, locking the bioactive conformation. |
| Primary Target | SYK ( | SYK ( | Entospletinib demonstrates higher affinity. |
| Selectivity | High (Hits <1% of kinome) | Moderate (Hits JAK, FLT3, VEGFR) | Critical Differentiator: Entospletinib avoids VEGFR2, reducing hypertension risks. |
| Clinical Toxicity | Hyperbilirubinemia (OATP1B1/1B3 inhibition) | Hypertension, Diarrhea (Off-target) | Pyridazine improves the safety window regarding cardiovascular events. |
Case Study B: VEGFR-2 Inhibition (Solid Tumors)
Subject: Novel Pyridazinoquinazoline Derivatives Comparator: Sorafenib (Bi-aryl urea/Pyridine)
Recent studies (e.g., Jaballah et al., El-Adl et al.) have synthesized pyridazine-fused scaffolds to target VEGFR-2.[1][2][3][4][5]
-
Potency: Selected pyridazinoquinazolines exhibit
values in the low nanomolar range (60.7 nM) , comparable to Sorafenib. -
Advantage: The pyridazine derivatives often show improved solubility and metabolic stability compared to the highly lipophilic bi-aryl urea systems, translating to better bioavailability in preclinical rodent models.
Visualizing the Signaling Pathway
Understanding the downstream effects of these inhibitors is crucial for assay design. Below is the B-Cell Receptor (BCR) pathway, the primary target for SYK inhibitors.[6][7][8]
Figure 1: BCR signaling cascade highlighting SYK as the central node for downstream survival signals (NF-κB, AKT).
Experimental Protocols
To validate the efficacy and selectivity of a pyridazine-based candidate, the following self-validating workflow is recommended.
Protocol A: Differential Scanning Fluorimetry (DSF) for Selectivity Profiling
Use this to rapidly screen your pyridazine compound against a panel of diverse kinases (e.g., SYK, JAK, VEGFR).
Principle: Ligand binding stabilizes the kinase domain, increasing its melting temperature (
-
Preparation:
-
Prepare kinase domains (2 μM final) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM
). -
Add SYPRO Orange dye (5x final concentration).
-
Add Compound (10 μM) or DMSO control.
-
-
Execution:
-
Use a qPCR machine (e.g., Roche LightCycler).
-
Ramp temperature from 25°C to 95°C at 0.05°C/sec.
-
-
Analysis:
-
Calculate
. -
Validation Criterion: A
indicates significant binding. -
Note: Pyridazine inhibitors often show distinct thermal shifts in SYK/PIM kinases but negligible shifts in VEGFR2 compared to pyrimidines.
-
Protocol B: ATP-Competitive Determination (FRET Assay)
Use this to quantify potency.
-
Reagents: Recombinant Kinase (e.g., SYK), Fluorescent Peptide Substrate, ATP (
concentration). -
Workflow:
-
Step 1: Titrate inhibitor (1 nM to 10 μM) in 384-well plates.
-
Step 2: Add Enzyme-Substrate mix. Incubate 60 min.
-
Step 3: Add Detection Reagent (EDTA-containing buffer to stop reaction + Phospho-specific antibody).
-
Step 4: Read FRET signal.
-
-
Calculation: Fit data to a 4-parameter logistic equation:
Workflow Visualization: Kinase Selectivity Profiling
Figure 2: Step-by-step workflow for validating kinase inhibitor candidates from library to cellular assay.
References
-
Currie, K. S., et al. (2014). "Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase." Journal of Medicinal Chemistry. Link
-
Sharman, J., et al. (2016). "Entospletinib in patients with relapsed or refractory chronic lymphocytic leukemia and B-cell non-Hodgkin lymphoma."[6][9] Blood. Link
-
Jaballah, M. Y., et al. (2017).[10] "Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy."[11][10][12] Drug Research. Link
-
Fedorov, O., et al. (2012). "Kinase inhibitor selectivity profiling using differential scanning fluorimetry." Methods in Molecular Biology. Link
-
El-Adl, K., et al. (2019).[5] "Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors." Bioorganic Chemistry. Link
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091... - ChEMBL [ebi.ac.uk]
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance in Pyridazine Cross-Coupling
For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of pyridazine scaffolds is a critical endeavor. The pyridazine motif is a cornerstone in a multitude of pharmaceuticals and agrochemicals, making the optimization of its cross-coupling reactions a high-priority objective. This guide provides an in-depth comparison of catalytic systems for pyridazine cross-coupling, offering objective analysis, supporting experimental data, and actionable insights to navigate the complexities of catalyst selection and performance benchmarking.
The Pyridazine Challenge: Navigating Electron Deficiency and Catalyst Inhibition
The inherent electron-deficient nature of the pyridazine ring presents a unique set of challenges in cross-coupling reactions. While this property can facilitate the oxidative addition of palladium to a carbon-halogen bond, the nitrogen lone pairs can also lead to catalyst inhibition by coordinating to the metal center.[1][2] This delicate balance necessitates a careful selection of the catalytic system to achieve optimal reactivity and selectivity. This guide will dissect the performance of various catalysts, providing a framework for rational catalyst selection in your research.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridazine Functionalization
Palladium-based catalysts remain the most widely employed systems for pyridazine cross-coupling, with the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions being pivotal transformations.[3][4] The performance of these catalysts is profoundly influenced by the choice of ligand, which modulates the steric and electronic properties of the palladium center.[5][6][7]
The Suzuki-Miyaura Reaction: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful tool for the arylation and vinylation of pyridazines. The choice of phosphine ligand is critical for achieving high yields and turnover numbers (TONs).
Comparative Performance of Palladium/Phosphine Ligand Systems in Suzuki-Miyaura Coupling of Halopyridazines
| Catalyst System | Substrate | Coupling Partner | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(PPh₃)₄ | 3-Bromo-6-(thiophen-2-yl)pyridazine | Arylboronic acids | 14-28 | - | - | [8] |
| Pd(OAc)₂ / SPhos | 2-Chlorotoluene | Phenylboronic acid | 98 | - | - | [9] |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | 95 | - | - | [9] |
| Palladacycle | Aryl iodides | Arylboronic acids | High | 10⁶ - 10⁷ | 10⁵ - 10⁶ | [10] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data for TON and TOF are often not explicitly reported and can be influenced by reaction conditions.
As the table illustrates, modern biarylphosphine ligands like SPhos and XPhos, developed by the Buchwald group, generally offer superior performance for the coupling of challenging substrates like chloro-heteroarenes compared to traditional catalysts like Pd(PPh₃)₄.[9] Palladacycles have demonstrated exceptional activity, achieving remarkably high turnover numbers and frequencies.[10]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps, influencing the rate and efficiency of the overall transformation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to pyridazines is of significant interest in medicinal chemistry.[4] The choice of ligand is again paramount, with bulky, electron-rich phosphines being particularly effective.
Performance of Palladium/Ligand Systems in Buchwald-Hartwig Amination of Halopyridazines
| Catalyst System | Substrate | Amine | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | 2,6-Dihalopyridines | Various amines | - | [11] |
| Pd(dba)₂ / BINAP | Aryl halides | Primary amines | High | [4] |
| Pd(OAc)₂ / BrettPhos | Heteroaryl halides | Primary & secondary amines | High | [3] |
| Pd(OAc)₂ / RuPhos | Heteroaryl halides | Primary & secondary amines | High | [3] |
The development of specialized ligands like BrettPhos and RuPhos has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of functionalized amines with heteroaryl halides under mild conditions.[3]
Experimental Workflow for Catalyst Screening in Buchwald-Hartwig Amination
A systematic approach is crucial for identifying the optimal catalyst system for a specific pyridazine amination.
Caption: A high-throughput workflow for screening catalyst systems in pyridazine Buchwald-Hartwig amination.
Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative
Nickel catalysts have emerged as a promising, more earth-abundant, and cost-effective alternative to palladium for certain cross-coupling reactions.[12] Nickel catalysts can exhibit unique reactivity, particularly in the activation of C-Cl bonds and in reactions involving sp³-hybridized partners.[12][13]
Palladium vs. Nickel: A Comparative Overview
| Feature | Palladium | Nickel |
| Cost | High | Low |
| Reactivity with Aryl Chlorides | Often requires specialized, bulky ligands | Generally more reactive |
| Functional Group Tolerance | Broad, well-established | Can be more sensitive to certain functional groups |
| Redox Chemistry | Primarily Pd(0)/Pd(II) | Can access Ni(I)/Ni(III) cycles, enabling different reaction pathways |
A direct comparison of palladium and nickel catalysts in the Heck reaction has shown that while the mechanisms are similar, oxidative addition and olefin insertion can have lower energy barriers in the nickel system.[14] However, β-hydride elimination is often more efficient with palladium.[14] An electrochemical nickel-catalyzed cross-coupling of 3-chloro-6-methoxypyridazine with various aryl halides has been reported as an efficient method for the preparation of functionalized arylpyridazines.[15]
Copper-Catalyzed Amination: A Classic Transformation with Modern Relevance
Copper-catalyzed amination reactions, such as the Ullmann-Goldberg reaction, represent a classic method for C-N bond formation. While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements have led to milder and more efficient copper-based systems. Copper catalysis offers a significant cost advantage over palladium.
Photocatalysis: A Green and Versatile Approach to Pyridazine Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis. The Minisci reaction, a method for the alkylation of electron-deficient heterocycles, has been significantly advanced through photocatalysis. This approach allows for the generation of radical intermediates under mild conditions, often at room temperature.[16]
Key Features of Photocatalytic Minisci Reactions on Pyridazines:
-
Mild Reaction Conditions: Often proceeds at room temperature using visible light.
-
Broad Substrate Scope: Tolerates a wide range of functional groups.
-
Sustainable: Utilizes light as a traceless reagent.
Experimental Protocols: A Practical Guide
Reproducibility is the cornerstone of scientific integrity. The following detailed protocols provide a starting point for your own investigations into pyridazine cross-coupling.
Protocol 1: Benchmark Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine
This protocol is adapted from a published procedure for the synthesis of thienylpyridazines.[8]
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the corresponding arylboronic acid (0.6 mmol), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Under a positive pressure of inert gas, add DME (8 mL), ethanol (2 mL), and 2 M aqueous Na₂CO₃ (1 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of NaCl (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nickel-Catalyzed Electrochemical Cross-Coupling
This protocol is a general representation of the electrochemical cross-coupling of chloropyridazines.[15]
Materials:
-
3-Chloro-6-substituted pyridazine
-
Aryl or heteroaryl halide (1.5 equivalents)
-
Nickel(II) bromide-bipyridine complex (catalyst)
-
Tetrabutylammonium tetrafluoroborate (supporting electrolyte)
-
Dimethylformamide (DMF, anhydrous)
-
Electrochemical cell with a sacrificial anode (e.g., magnesium or zinc) and a cathode (e.g., glassy carbon or stainless steel)
-
Potentiostat/Galvanostat
Procedure:
-
Set up the electrochemical cell with the chosen electrodes and a magnetic stir bar.
-
To the cell, add the 3-chloro-6-substituted pyridazine (1 mmol), the aryl or heteroaryl halide (1.5 mmol), the nickel catalyst (e.g., 5 mol%), and the supporting electrolyte.
-
Add anhydrous DMF as the solvent.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Perform the electrolysis at a constant current or potential, as determined by preliminary cyclic voltammetry studies.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The field of pyridazine cross-coupling continues to evolve, with ongoing efforts to develop more efficient, selective, and sustainable catalytic systems. While palladium catalysts, particularly those with advanced phosphine ligands, remain the benchmark for many transformations, nickel and copper catalysts offer cost-effective alternatives with unique reactivity profiles. The rise of photocatalysis presents a paradigm shift towards greener and milder reaction conditions.
For the researcher, a systematic and data-driven approach to catalyst selection is paramount. By carefully considering the nature of the pyridazine substrate, the desired transformation, and the performance metrics of different catalytic systems, it is possible to accelerate the discovery and development of novel pyridazine-containing molecules with significant potential in medicine and materials science. This guide serves as a foundational resource to inform these critical decisions and to foster innovation in this exciting area of chemical synthesis.
References
- Saha, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
- (2025). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Request PDF.
- (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
- (2026). Back Cover: A Comparison of Pyridazine and Pyridine as Electrocatalysts for the Reduction of Carbon Dioxide to Methanol (ChemElectroChem 9/2014).
- (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing).
- (n.d.).
- (2007). Preparation of functionalized aryl- and heteroarylpyridazines by nickel-catalyzed electrochemical cross-coupling reactions. PubMed.
- (2020). Preparation of Functionalized Aryl- and Heteroarylpyridazines by Nickel-Catalyzed Electrochemical Cross-Coupling Reactions. The Journal of Organic Chemistry - Figshare.
- (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- (2021).
- (2024). Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions.
- (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
- (2023).
- (2011). Computational study on the mechanism and selectivity of C-H bond activation and dehydrogenative functionalization in the synthesis of rhazinilam. PubMed.
- (2017).
- (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
- (n.d.). Detailed Comparison of Ni vs.
- (2014). A Comparison of Pyridazine and Pyridine as Electrocatalysts for the Reduction of Carbon Dioxide to Methanol. Semantic Scholar.
- (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- (2022). "C-H on the Oxo Ferryl Wheel: Comparison of Pyridine and Imidazole-Subs" by Elizabeth Milem. SFA ScholarWorks.
- (2007). Pd(N,N-dimethyl β-alaninate)>2> as a high-turnover-number, phosphine-free catalyst for the suzuki reaction. University of Texas Southwestern Medical Center.
- (2025). The Selective Functionalization of Pyridazino[4,5-d]pyridazines Using Polar Organometallic Reagents.
- (n.d.). (PDF) Buchwald-Hartwig reaction: An overview.
- (n.d.). complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry (RSC Publishing).
- (n.d.). Substrate scope in Buchwald‐Hartwig coupling. Reaction condition: 12 a...
- (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
- (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University.
- (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison.
- (2023).
- (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva-portal.org.
- (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- (n.d.).
- (n.d.).
- (n.d.).
- (2026).
- (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.
- (2020).
- (2024). Nickel-catalyzed cross-coupling aminations via high-throughput mechanochemistry enabled by resonant acoustic. KAUST Repository.
- (n.d.).
- (n.d.). Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds. Green Chemistry (RSC Publishing).
- (2015). Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency. PubMed.
- (n.d.). Pd-catalyzed C–H arylation of pyridazine fused 1,2,4-triazoles.
- (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC.
- (2025). Recent Advances in Pyridazine Chemistry.
- (2023). Study of mechanistic pathways in cross-linking reactions with palladium.
- (2025). Pyridazine: A privileged scaffold in the development of 21st-century pesticides.
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A Senior Application Scientist's Guide to Validating Novel Compounds from 3-Bromo-6-chloro-4-methylpyridazine
Authored by: A Senior Application Scientist
Abstract
The 3-Bromo-6-chloro-4-methylpyridazine scaffold is a privileged starting material in medicinal chemistry, offering multiple reactive sites for the synthesis of novel heterocyclic compounds with significant therapeutic potential. However, the successful development of these compounds is contingent upon the unambiguous validation of their chemical structures. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible biological data. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confidently elucidate and validate the structures of new chemical entities derived from this versatile pyridazine core. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating framework for structural confirmation that aligns with the highest standards of scientific integrity.
The Strategic Importance of Purification: A Prerequisite for Validation
Before any structural analysis can be trusted, the compound of interest must be purified to remove unreacted starting materials, by-products, and reagents.[1] The choice of purification method is dictated by the physicochemical properties of the synthesized compound and its impurities.
Comparative Analysis of Purification Techniques
A common workflow involves an initial purification by column chromatography followed by recrystallization to obtain an analytically pure solid sample.[1][2][3]
| Technique | Principle | Typical Use Case | Advantages | Limitations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[4][5] | Final purification of solid compounds to obtain high-purity, often crystalline, material. | Cost-effective, simple, can yield highly pure material suitable for X-ray analysis.[4] | Finding a suitable solvent can be time-consuming; not effective for oils or impurities with similar solubility profiles.[4] |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through.[1][6][7] | Primary purification of crude reaction mixtures, separation of components with different polarities. | Versatile, applicable to a wide range of compounds (solids and liquids), scalable.[2][3] | Can be labor-intensive, uses significant solvent volumes, may not separate closely related isomers effectively. |
| HPLC | High-resolution separation based on partitioning between a stationary phase (e.g., C18) and a pressurized liquid mobile phase.[4][7] | Achieving very high purity (>99%), separating challenging mixtures like stereoisomers. | High resolution and sensitivity, automated.[4] | Expensive equipment, limited sample capacity for preparative scale, requires method development. |
Experimental Workflow: Synthesis to Pure Compound
The following diagram illustrates a typical workflow from the synthesis of a novel pyridazine derivative to its purification, a critical sequence before structural validation begins.
Caption: General experimental workflow for the synthesis and purification of novel pyridazine derivatives.
A Comparative Guide to Structural Validation Techniques
No single analytical technique provides a complete structural picture. True validation comes from the convergence of data from multiple, orthogonal methods. This section compares the core techniques, explaining their role in building a cohesive and trustworthy structural assignment.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight (MW) of the new compound, offering the most direct evidence of a successful transformation. For derivatives of this compound, MS is particularly powerful due to the distinct isotopic patterns of halogens.
-
Expertise & Causality: The presence of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) in the starting material creates a characteristic isotopic cluster (M, M+2, M+4, M+6).[8] When one of these halogens is substituted, the isotopic pattern of the product's molecular ion peak will change predictably. For example, replacing the chlorine atom with a non-halogenated group will result in the disappearance of the 3:1 M/M+2 pattern contribution from chlorine, leaving only the ~1:1 M/M+2 pattern from the remaining bromine atom.[8]
-
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to within 5 ppm), which can be used to determine the elemental formula of the compound, significantly constraining possible structures.
| Technique | Principle | Best For | Information Provided |
| Electrospray (ESI) | Soft ionization of polar molecules from a solution. | Most polar, non-volatile organic molecules.[9] | Primarily [M+H]⁺ or [M-H]⁻ ions, minimal fragmentation. |
| Electron Impact (EI) | Hard ionization using a high-energy electron beam. | Volatile, thermally stable compounds. | Molecular ion (M⁺) and extensive, reproducible fragmentation patterns.[10][11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[12][13] For pyridazine derivatives, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for unambiguous assignment.
-
Expertise & Causality:
-
¹H NMR: Reveals the number of different types of protons, their chemical environment, and their proximity to one another (via spin-spin coupling). The introduction of a new substituent will cause predictable shifts in the remaining pyridazine ring proton and the methyl group protons.[14][15]
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment (e.g., C=N, C-Cl, C-Br).[16] For example, the carbon atom where a substitution has occurred (e.g., C6) will show a significant change in its chemical shift.
-
2D NMR (COSY, HSQC, HMBC): These experiments are the cornerstone of a self-validating system.
-
COSY identifies proton-proton couplings (¹H-¹H).
-
HSQC correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond).
-
HMBC shows correlations between protons and carbons over two to three bonds (¹H-¹³C multiple-bond), which is critical for piecing together the entire molecular framework and confirming the site of substitution.[12]
-
-
X-ray Crystallography: The Unambiguous Proof
Single-crystal X-ray crystallography stands as the definitive method for structure determination.[17][18] It provides a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom in the molecule.
-
Expertise & Causality: By diffracting X-rays off a single crystal, one can calculate the positions of atoms, bond lengths, and bond angles.[18] It is the only technique that can determine the absolute configuration of chiral centers without ambiguity.[17][19][20]
-
Trustworthiness: A high-quality crystal structure is considered the "gold standard" and is often required for high-impact publications and patent filings.[18][21] The primary and most significant limitation is the need to grow a single crystal of sufficient size and quality, which can be a major bottleneck.[17][18][20]
Infrared (IR) Spectroscopy: Functional Group Corroboration
While not a primary tool for elucidating complex structures, IR spectroscopy is a quick and simple method to confirm the introduction or removal of key functional groups.
-
Expertise & Causality: If a reaction introduces a hydroxyl (-OH), amine (-NH₂), or carbonyl (C=O) group, IR spectroscopy will show characteristic stretching vibrations in specific regions of the spectrum (e.g., ~3300-3500 cm⁻¹ for -OH/-NH, ~1650-1750 cm⁻¹ for C=O).[14][22] This provides corroborating evidence that supports the proposed structure from NMR and MS data.
Integrated Data Analysis: A Decision-Making Framework
The most robust structural validation relies on integrating these complementary datasets. The following diagram provides a logical framework for selecting the appropriate analytical techniques.
Caption: Decision tree for selecting structural validation techniques.
Detailed Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system gives the desired compound an Rf value of ~0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[2]
Protocol 2: General Procedure for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. DMSO-d₆ is often a good choice for heterocyclic compounds.[23]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add an internal standard like tetramethylsilane (TMS).
-
Transfer: Vortex the vial until the sample is completely dissolved. Transfer the solution to a clean NMR tube using a pipette.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer to begin data acquisition for ¹H, ¹³C, and 2D experiments.
Protocol 3: General Procedure for X-ray Crystal Growth (Vapor Diffusion)
-
Solvent System Selection: Find a solvent in which the compound is soluble and an "anti-solvent" in which it is insoluble, but the two solvents must be miscible.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed jar that contains a small amount of the anti-solvent.
-
Diffusion: Over time (hours to weeks), the anti-solvent vapor will slowly diffuse into the compound's solution, gradually decreasing the compound's solubility.
-
Crystal Formation: This slow decrease in solubility promotes the formation of single, well-ordered crystals rather than rapid precipitation of an amorphous solid.[17]
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution for analysis.
Conclusion
Validating the structure of novel compounds derived from this compound is a multi-faceted process that demands a rigorous and integrated analytical approach. Relying on a single piece of data is insufficient. A confident structural assignment is built upon a foundation of high-purity material, confirmed by the convergence of evidence from mass spectrometry (confirming molecular weight and elemental formula), multi-dimensional NMR (elucidating the atomic connectivity), and, where necessary, X-ray crystallography (providing absolute proof of structure). By following the comparative framework and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and accelerate the development of new and impactful chemical entities.
References
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X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (2023, January 9). MDPI. [Link]
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway - Semantic Scholar. (2024, August 19). Semantic Scholar. [Link]
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Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity - NIH. (n.d.). National Institutes of Health. [Link]
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | ACS Omega. (2024, August 19). American Chemical Society. [Link]
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Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. (n.d.). Lirias. [Link]
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In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer's disease - PMC. (2025, May 7). National Institutes of Health. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
